Azithromycin
説明
This compound is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as:
Various bacterial respiratory diseases, including community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections
Pelvic inflammatory disease
Genital ulcer disease and infections of the urethra and cervix
Infections of the skin
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
This compound is a broad-spectrum macrolide antibiotic with a long half-life and a high degree of tissue penetration. It was initially approved by the FDA in 1991. It is primarily used for the treatment of respiratory, enteric and genitourinary infections and may be used instead of other macrolides for some sexually transmitted and enteric infections. It is structurally related to erythromycin. this compound [9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin] is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism. This differentiates this compound from other types of macrolides. In March 2020, a small study was funded by the French government to investigate the treatment of COVID-19 with a combination of this compound and the anti-malaria drug [hydroxychloroquine]. The results were positive, all patients taking the combination were virologically cured within 6 days of treatment, however, larger studies are required.
This compound is a Macrolide Antimicrobial. The chemical classification of this compound is Macrolides.
This compound anhydrous is a Macrolide Antimicrobial.
This compound is a semisynthetic macrolide antibiotic which is commonly used for a wide variety of mild-to-moderate bacterial infections. This compound has been linked to rare instances of acute liver injury that can be severe and even fatal.
This compound Anhydrous is the anhydrous form of this compound, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, this compound reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
This compound is an azalide, derived from erythromycin, and a member of a subclass of macrolide antibiotics with bacteriocidal and bacteriostatic activities. This compound reversibly binds to the 50S ribosomal subunit of the 70S ribosome of sensitive microorganisms, thereby inhibiting the translocation step of protein synthesis, wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl (donor) site, and consequently inhibiting RNA-dependent protein synthesis leading to cell growth inhibition and cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 19 approved and 65 investigational indications.
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.
See also: Erythromycin (broader); Clarithromycin (related); Sirolimus (related) ... View More ...
Structure
2D Structure
特性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOSJVFKKJCRP-BICOPXKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117772-70-0 (dihydrate), 121470-24-4 (monohydrate) | |
| Record name | Azithromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8030760 | |
| Record name | Azithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Azithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in ethanol and DSMO, minimally soluble in water, 5.14e-01 g/L | |
| Record name | Azithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Amorphous solid | |
CAS No. |
83905-01-5 | |
| Record name | Azithromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83905-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azithromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZITHROMYCIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2KLZ20U1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZITHROMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 °C, White crystalline powder. mp: 126 °C. Optical rotation: -41.4 deg at 26 °C/D (c = 1 in CHCl3) /Azithromycin dihydrate/, 113 - 115 °C | |
| Record name | Azithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZITHROMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Azithromycin's Immunomodulatory Influence on Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the immunomodulatory effects of the macrolide antibiotic azithromycin on macrophage polarization. It synthesizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating the therapeutic potential of this compound beyond its antimicrobial properties.
Core Concept: Shifting the Balance from Pro-Inflammatory to Anti-Inflammatory
This compound has been shown to modulate the immune response by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and tissue-reparative M2 phenotype.[1][2][3] This shift is characterized by distinct changes in cytokine profiles, cell surface marker expression, and effector molecule activity, ultimately dampening excessive inflammation.[1][4]
Data Presentation: Quantitative Effects of this compound on Macrophage Polarization
The following tables summarize the quantitative data from key studies on the effects of this compound on macrophage polarization markers.
Table 1: Effect of this compound on Cytokine Production in M1-Polarized Macrophages
| Cytokine | Cell Type | Treatment Conditions | Change with this compound | Reference |
| IL-12 | J774 murine macrophages | IFNγ + LPS | Significantly decreased (P < 0.001) | [1][5] |
| IL-6 | J774 murine macrophages | IFNγ + LPS | Significantly decreased (P < 0.001) | [1][5] |
| IL-10 | J774 murine macrophages | IFNγ + LPS | Increased (P = 0.003) | [1][5] |
| IL-12/IL-10 Ratio | J774 murine macrophages | IFNγ + LPS | Decreased by 60% (P = 0.002) | [1][4] |
| TNF-α | J774 murine macrophages | IFNγ + LPS | No significant difference detected | [1][5] |
| IL-12p70 | Human monocytes | IFNγ + LPS | Dose-dependently inhibited | [3][6] |
Table 2: Effect of this compound on Macrophage Surface Marker Expression
| Surface Marker | Phenotype | Cell Type | Treatment Conditions | Change with this compound | Reference |
| Mannose Receptor (MR) | M2 | J774 murine macrophages | IFNγ + LPS | Increased proportion of positive cells (P = 0.002) | [1][7] |
| CD23 | M2 | J774 murine macrophages | IFNγ + LPS | Increased proportion of positive cells (P < 0.001) | [1][7] |
| CCR7 | M1 | J774 murine macrophages | IFNγ + LPS | Inhibited/Lower proportion of positive cells | [1][4] |
| CD86 | M1 | Spinal cord macrophages (in vivo) | Spinal Cord Injury | Attenuated expression | [8] |
| CD206 (MR) | M2 | Spinal cord microglia (in vivo) | Spinal Cord Injury | Significantly increased at 3 days post-injury | [8] |
| CD209 | M2 | Human monocyte-derived macrophages (CF patients) | IL-13 | Increased percentage of positive cells | [9] |
Table 3: Effect of this compound on Macrophage Effector Molecules and Function
| Effector Molecule/Function | Phenotype | Cell Type/Model | Treatment Conditions | Change with this compound | Reference |
| Arginase Activity | M2 | J774 murine macrophages | IFNγ + LPS | Increased 10-fold | [1][4] |
| iNOS Protein Concentration | M1 | J774 murine macrophages | IFNγ + LPS | Attenuated | [1][4] |
| Phagocytosis of Apoptotic Cells | M2 | Alveolar macrophages (COPD patients) | In vitro | Significantly improved | [10][11][12] |
| Bacterial Uptake (P. aeruginosa) | M1/Unpolarized | Human monocyte-derived macrophages | In vitro | Significantly increased | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by targeting key signaling pathways that govern macrophage polarization. The primary mechanisms identified are the inhibition of the NF-κB and STAT1 signaling cascades.[2][13][14]
NF-κB Signaling Pathway
This compound blocks the classical M1-polarizing NF-κB pathway. It has been shown to decrease the nuclear translocation of the p65 subunit of NF-κB.[2][13] This is achieved, at least in part, by blunting the degradation of the inhibitory protein IκBα, which is associated with a decrease in the kinase activity of IKKβ.[2][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 [frontiersin.org]
- 4. This compound alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound distinctively modulates classical activation of human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound drives alternative macrophage activation and improves recovery and tissue sparing in contusion spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound improves macrophage phagocytic function and expression of mannose receptor in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. This compound increases phagocytosis of apoptotic bronchial epithelial cells by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Signaling Pathways Modulated by Azithromycin
An In-depth Technical Guide to Azithromycin's Signaling Pathways in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular signaling pathways modulated by this compound in immune cells. It is intended to serve as a technical resource, offering insights into the drug's immunomodulatory mechanisms, quantitative data from key studies, and detailed experimental protocols for further research.
This compound exerts its immunomodulatory effects by targeting several key signaling cascades within various immune cell types. These actions are distinct from its well-established antimicrobial properties and are central to its anti-inflammatory and regulatory functions. The primary pathways affected include NF-κB, mTOR, STAT1, and the autophagy process.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, driving the transcription of numerous pro-inflammatory genes. This compound is a potent inhibitor of this pathway, primarily in myeloid cells such as macrophages.[1][2]
Mechanism of Action: this compound prevents the nuclear translocation of the activated p65 subunit of NF-κB.[1][3] This is achieved, at least in part, by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. The stability of IκBα is promoted by a reduction in the kinase activity of IκB kinase β (IKKβ).[3][4] By preventing p65 from entering the nucleus, this compound effectively suppresses the transcription of target genes, leading to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[2][5]
References
- 1. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 [frontiersin.org]
A Technical Guide to the Antibacterial Spectrum of Azithromycin Against Key Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the in vitro activity of azithromycin, an azalide subclass of macrolide antibiotics, against the primary bacterial pathogens implicated in respiratory tract infections. The guide synthesizes minimum inhibitory concentration (MIC) data, details standardized experimental protocols for susceptibility testing, and illustrates key biological pathways and workflows.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis.[1] It binds to the 23S rRNA component of the large 50S ribosomal subunit in susceptible bacteria.[2] This binding occurs at or near the peptidyl transferase center and interferes with the translocation of peptides from the A-site to the P-site, effectively halting the elongation of the polypeptide chain.[3] This targeted action prevents bacteria from producing essential proteins required for growth and replication.[4][5]
In Vitro Antibacterial Spectrum
The in vitro potency of this compound is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values—representing the concentrations required to inhibit 50% and 90% of isolates, respectively—are critical metrics for assessing an agent's spectrum of activity.
The following tables summarize the in vitro activity of this compound against key bacterial pathogens responsible for community-acquired pneumonia (CAP) and other respiratory tract infections.
Activity Against Typical Respiratory Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Notes |
| Streptococcus pneumoniae | 0.13[6] | 0.25[6] | 0.063 - 0.125 ¹ | ¹For macrolide-susceptible isolates.[7] Resistance is prevalent (20-30% of isolates) and mediated by erm(B) and mef(E) genes, leading to significantly higher MICs.[8][9] |
| Haemophilus influenzae | - | - | 0.06 - 2.0 | This compound is four to eight times more potent than erythromycin against this pathogen.[10][11] MICs for ampicillin-resistant strains are reported to be similar to susceptible strains.[12] |
| Moraxella catarrhalis | - | - | ≤0.03 - 0.25 | This compound is highly active against M. catarrhalis, with nearly all strains demonstrating high susceptibility.[13][14] |
Activity Against Atypical Respiratory Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Notes |
| Mycoplasma pneumoniae | - | 0.00024[15] | ≤0.001 - 0.015 | While inherently very potent, acquired resistance via 23S rRNA mutations (e.g., A2063G) is a major clinical issue, with MICs in resistant strains exceeding 64 µg/mL.[16][17] |
| Chlamydophila pneumoniae | - | 0.5[18] | 0.125 - 0.5 | This compound demonstrates potent activity against this obligate intracellular pathogen.[19][20] |
| Legionella pneumophila | - | - | 0.03 - 0.5 | This compound is highly effective due to its ability to accumulate in phagocytes, making it potent against intracellular L. pneumophila.[2][21][22] Its activity is often greater than erythromycin in intracellular models.[23] |
Experimental Protocols: MIC Determination
The determination of MIC values is standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24][25] The broth microdilution method is a reference procedure.
Broth Microdilution Method (Based on CLSI/EUCAST Guidelines)
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared. This is followed by serial twofold dilutions in cation-adjusted Mueller-Hinton broth (or specialized broth like Haemophilus Test Medium for fastidious organisms) within a 96-well microtiter plate to achieve a range of final concentrations.[26]
-
Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) culture on a non-selective agar plate are suspended in a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: The standardized bacterial suspension is diluted so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.[26] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours (or longer under specific conditions for fastidious organisms).[27]
-
Result Interpretation: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the organism. This is observed as a lack of turbidity or a distinct button of cells at the bottom of the well.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow for Broth Microdilution MIC Test
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Common Macrolide Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to this compound and other macrolides.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action, resistance, synergism, and clinical implications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Killing of Streptococcus pneumoniae by this compound, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacteriostatic and bactericidal activity of this compound against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparative antimicrobial activity and post-antibiotic effect of this compound, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Frontiers | Increased in vitro antimicrobial resistance of Mycoplasma pneumoniae isolates obtained from children in Beijing, China, in 2023 [frontiersin.org]
- 18. Microbiologic Efficacy of this compound and Susceptibilities to this compound of Isolates of Chlamydia pneumoniae from Adults and Children with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro activities of this compound, clarithromycin, L-ofloxacin, and other antibiotics against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Susceptibilities of Chlamydia pneumoniae Isolates from German Patients and Synergistic Activity of Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Review of this compound activity against Legionella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro activity of macrolides against intracellular Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 25. EUCAST: Bacteria [eucast.org]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
The Genesis of a New Antibiotic Class: A Technical Guide to the Discovery and Synthesis of Azalides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance remains a formidable challenge in global health. This has necessitated the continuous exploration and development of novel antimicrobial agents. The azalide class of antibiotics, a semi-synthetic derivative of the macrolide erythromycin, represents a significant advancement in the fight against bacterial infections. This technical guide provides an in-depth exploration of the discovery and synthesis of azalide antibiotics, with a primary focus on the flagship compound, azithromycin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
From Macrolide to Azalide: The Discovery of a New Antibiotic Scaffold
The journey of azalides began with the inherent limitations of erythromycin, a 14-membered macrolide antibiotic. While effective against a range of Gram-positive bacteria, erythromycin's instability in acidic environments and its relatively narrow spectrum of activity prompted scientists to seek modifications that would enhance its therapeutic profile.
In 1980, a team of researchers at the pharmaceutical company Pliva in Zagreb, Croatia, successfully synthesized the first 15-membered macrolide by incorporating a nitrogen atom into the erythromycin A macrocyclic ring.[1][2] This structural modification gave rise to a new class of antibiotics termed "azalides." The lead compound, this compound, exhibited remarkable improvements over its predecessor, including enhanced acid stability, a broader spectrum of activity encompassing Gram-negative bacteria, and favorable pharmacokinetic properties.[3][4][5]
The Chemical Blueprint: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available starting material, erythromycin A. The key transformation involves a Beckmann rearrangement to expand the 14-membered lactone ring into a 15-membered azalactone.
Key Synthetic Steps
The synthesis of this compound from erythromycin A can be broadly categorized into the following key steps[1][6]:
-
Oximation of Erythromycin A: The process initiates with the conversion of the C9 ketone of erythromycin A to an oxime.
-
Beckmann Rearrangement: The erythromycin A oxime then undergoes a Beckmann rearrangement, a pivotal step that involves the acid-catalyzed rearrangement of the oxime to a lactam, thereby expanding the ring.[7][8] This reaction is typically promoted by reagents such as tosyl chloride or thionyl chloride.[7]
-
Reduction of the Lactam: The resulting lactam is subsequently reduced to a cyclic amine.
-
Reductive N-methylation: The final step involves the reductive N-methylation of the secondary amine in the azalactone ring to yield this compound.
Experimental Protocols
While specific reaction conditions can vary, the following provides a general overview of the experimental procedures for the key steps in this compound synthesis.
Synthesis of Erythromycin A Oxime
-
Materials: Erythromycin A, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, water.
-
Procedure: Erythromycin A is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, erythromycin A oxime, is then isolated by filtration and purified.
Beckmann Rearrangement of Erythromycin A Oxime
-
Materials: Erythromycin A oxime, p-toluenesulfonyl chloride (tosyl chloride), acetone, water, sodium bicarbonate.
-
Procedure: Erythromycin A oxime is dissolved in a mixture of acetone and water. The solution is cooled, and sodium bicarbonate is added, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction is stirred at a low temperature for a specified period. The product, an imino ether intermediate, is then extracted and used in the subsequent step.
Reduction of the Imino Ether
-
Materials: Imino ether intermediate, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), a suitable solvent.
-
Procedure: The imino ether is dissolved in an appropriate solvent and treated with a reducing agent. For catalytic hydrogenation, a catalyst such as rhodium on carbon (Rh/C) is used under a hydrogen atmosphere.[9] The reaction is monitored until completion, after which the catalyst is removed by filtration, and the product, 9-deoxo-9a-aza-9a-homoerythromycin A, is isolated.
Reductive N-methylation
-
Materials: 9-deoxo-9a-aza-9a-homoerythromycin A, formaldehyde, formic acid.
-
Procedure: The demethylated this compound precursor is treated with formaldehyde and formic acid. The reaction mixture is heated to reflux for several hours. After cooling, the pH is adjusted, and the crude this compound is extracted with an organic solvent. The final product is purified by crystallization.[9]
Purification and Characterization
Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as acetone and water, to yield the dihydrate form.[10][11][12] Characterization of the final product and intermediates is performed using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[15][16]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Raman Spectroscopy: For qualitative and quantitative analysis of the active pharmaceutical ingredient (API).[14][17][18][19]
Quantitative Data and Comparative Analysis
The structural modifications in azalides translate to significant differences in their biological and pharmacokinetic profiles compared to erythromycin.
Antimicrobial Activity
This compound exhibits a broader spectrum of activity, particularly against Gram-negative bacteria, compared to erythromycin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and erythromycin against various bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 0.06 - 0.125 | 0.03 - 0.125 | [20] |
| Haemophilus influenzae | ≤4 | 16 - 128 | [3] |
| Moraxella catarrhalis | More active than erythromycin | - | [21] |
| Escherichia coli | Inhibits some strains at 4 | Generally resistant | [21] |
| Neisseria gonorrhoeae | Up to 4 times more potent | - | [3] |
| Campylobacter spp. | More potent than erythromycin | - | [3] |
| Legionella spp. | More potent than erythromycin | - | [3] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic Properties
This compound's unique pharmacokinetic profile is a key contributor to its clinical success.
| Parameter | This compound | Erythromycin | Reference(s) |
| Oral Bioavailability | ~37% | Variable | [2][22][23] |
| Peak Serum Concentration (500 mg dose) | ~0.4 mg/L | Variable | [2][22] |
| Tissue Concentration | High (up to 100-fold higher than serum) | Lower | [22][23][24] |
| Serum Protein Binding | 12% - 50% (concentration-dependent) | ~70-90% | [22] |
| Terminal Half-life | Up to 5 days | ~1.5 hours | [2] |
Mechanism of Action and Cellular Signaling Pathways
Inhibition of Protein Synthesis
Similar to other macrolides, the primary mechanism of action of azalides is the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, specifically to the 23S rRNA, thereby blocking the exit tunnel for the nascent polypeptide chain and preventing the elongation of proteins.[25]
Immunomodulatory Effects and Signaling Pathways
Beyond their antibacterial activity, azalides, particularly this compound, have demonstrated significant immunomodulatory and anti-inflammatory effects. These effects are mediated through the modulation of various cellular signaling pathways.
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[5][26][27][28][29] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[27][28]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound can also influence the MAPK signaling cascade. Studies have shown that it can reduce the phosphorylation of p38 MAPK, another critical pathway in the inflammatory response.[30][31]
Conclusion
The discovery and development of azalide antibiotics represent a landmark achievement in medicinal chemistry. Through rational drug design, scientists were able to overcome the limitations of erythromycin and create a new class of antibiotics with superior efficacy, a broader spectrum of activity, and an improved pharmacokinetic profile. The synthesis of this compound, centered around the strategic Beckmann rearrangement, showcases a powerful application of organic chemistry in the development of life-saving medicines. Furthermore, the elucidation of its dual mechanism of action, combining potent antibacterial activity with significant immunomodulatory effects, continues to open new avenues for its therapeutic application. This guide provides a foundational understanding for researchers and professionals dedicated to the ongoing pursuit of novel and effective antimicrobial agents.
References
- 1. CN103880898A - this compound synthesis method - Google Patents [patents.google.com]
- 2. Scholars@Duke publication: this compound--spectrum of activity, pharmacokinetics, and clinical applications. [scholars.duke.edu]
- 3. From Erythromycin to this compound and New Potential Ribosome-Binding Antimicrobials [mdpi.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US6013778A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. allindianpatents.com [allindianpatents.com]
- 13. researchgate.net [researchgate.net]
- 14. Qualitative and Quantitative Analysis of this compound as Solid Dosage by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of four unknown impurities in this compound and erythromycin imino ether using two-dimensional liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Qualitative and Quantitative Analysis of this compound as Solid Dosage by Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cejph.szu.cz [cejph.szu.cz]
- 21. Erythromycin, clarithromycin, and this compound: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The pharmacokinetics of this compound in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Structural basis for the antibiotic activity of ketolides and azalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. This compound reduces tumor necrosis factor-alpha production in lipopolysaccharide-stimulated THP-1 monocytic cells by modification of stress response and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Role of this compound in antiviral treatment: enhancement of interferon-dependent antiviral pathways and mitigation of inflammation may rely on inhibition of the MAPK cascade? - PubMed [pubmed.ncbi.nlm.nih.gov]
Azithromycin's Core Mechanism: A Technical Guide to its Inhibition of Bacterial Protein Synthesis and Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy stems from its ability to selectively target and inhibit bacterial protein synthesis, a fundamental process for bacterial viability and proliferation. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its interaction with the bacterial ribosome and its subsequent effects on protein synthesis and translocation. The following sections detail the molecular interactions, present quantitative data on its inhibitory effects, outline key experimental protocols for its study, and provide visual representations of the underlying processes.
Core Mechanism of Action
This compound exerts its bacteriostatic, and in some cases bactericidal, effects by binding to the 50S large ribosomal subunit of susceptible bacteria.[1][2] This binding event is the critical first step in a cascade of inhibitory actions that ultimately halt protein synthesis.
Ribosomal Binding Site
The primary target of this compound is the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically within the nascent peptide exit tunnel (NPET).[1][2] Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that this compound lodges itself in the tunnel, establishing key interactions with specific nucleotides. Notably, interactions with adenosine residues A2058 and A2059 are crucial for its binding and inhibitory activity.[2] The binding of this compound to the Escherichia coli ribosome has been characterized as a two-step process: an initial, rapid, low-affinity binding followed by a slower conformational change that results in a much tighter, more stable complex.[3] While one molecule of this compound binds per E. coli ribosome, studies on Deinococcus radiodurans suggest a cooperative binding of two molecules.[4]
Inhibition of Protein Synthesis and Translocation
Once bound within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain.[1] This steric hindrance prevents the nascent peptide from progressing beyond a certain length, typically a few amino acids. The consequence of this blockage is the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off".[5] This not only results in the production of truncated, non-functional peptides but also depletes the pool of available tRNA molecules within the bacterial cell, further impeding protein synthesis.[6]
Recent research has illuminated a more nuanced, context-dependent mechanism of inhibition. The stalling of the ribosome is not merely a result of a simple blockage but is also influenced by the specific amino acid sequence of the nascent peptide. Certain peptide motifs are more prone to stalling in the presence of this compound, suggesting an allosteric effect of the bound antibiotic on the peptidyl transferase center (PTC) of the ribosome.[7] This selective inhibition of peptide bond formation, depending on the donor and acceptor substrates, highlights the intricate interplay between the antibiotic, the ribosome, and the nascent polypeptide. By effectively halting the elongation and translocation of the nascent peptide, this compound brings bacterial protein synthesis to a standstill.
Quantitative Data
The inhibitory potency of this compound against bacterial protein synthesis has been quantified in various bacterial species. The following tables summarize key quantitative data.
| Parameter | Bacterial Species | Value | Reference(s) |
| IC50 (Protein Synthesis) | Haemophilus influenzae | 0.4 µg/mL | [8] |
| Staphylococcus aureus | 5 µg/mL | [9] | |
| MIC50 | Escherichia coli | 8 mg/L | [10] |
| MIC90 | Escherichia coli | 128 mg/L | [10] |
Table 1: Inhibitory Concentrations of this compound against Bacterial Protein Synthesis. IC50 represents the concentration of this compound required to inhibit protein synthesis by 50%. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
| Parameter | Bacterial Species | Observation | Reference(s) |
| Binding Stoichiometry | Escherichia coli | 1 molecule of this compound binds per ribosome. | [4] |
| Deinococcus radiodurans | 2 molecules of this compound bind cooperatively. | [4] | |
| Binding Process | Escherichia coli | Two-step process: initial low-affinity binding followed by the formation of a tighter complex. | [3] |
Table 2: Ribosomal Binding Characteristics of this compound.
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments.
In Vitro Transcription-Translation (IVTT) Assay
This assay is fundamental for assessing the direct inhibitory effect of this compound on protein synthesis in a controlled, cell-free environment.
Objective: To quantify the inhibition of protein synthesis by this compound.
Methodology:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors) is prepared.
-
Reaction Setup: The IVTT reaction mixture is assembled, containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), and varying concentrations of this compound. A control reaction without the antibiotic is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow for transcription of the DNA template into mRNA and subsequent translation into the reporter protein.
-
Quantification of Protein Synthesis: The amount of synthesized reporter protein is quantified. For luciferase, this is done by adding a substrate and measuring the resulting luminescence. For GFP, fluorescence is measured.
-
Data Analysis: The level of protein synthesis at each this compound concentration is compared to the control to determine the IC50 value.[11][12]
Toeprinting Assay
This high-resolution technique is used to map the precise location of ribosome stalling on an mRNA molecule induced by an antibiotic.
Objective: To identify the specific codon at which this compound causes the ribosome to stall.
Methodology:
-
In Vitro Translation: A cell-free translation system is set up with a specific mRNA template, ribosomes, tRNAs, and amino acids. The reaction is performed in the presence and absence of this compound.
-
Primer Annealing: A radiolabeled or fluorescently labeled DNA primer, complementary to a region downstream of the potential stalling site on the mRNA, is annealed to the mRNA.
-
Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer and moving towards the 5' end of the mRNA.
-
Stalling Detection: When the reverse transcriptase encounters a stalled ribosome, it is blocked, leading to the termination of cDNA synthesis.
-
Analysis of cDNA Products: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA fragment indicates the precise position of the stalled ribosome on the mRNA, typically 15-18 nucleotides downstream from the P-site codon.[13]
Filter Binding Assay
This technique is employed to determine the binding affinity (dissociation constant, Kd) of an antibiotic to the ribosome.
Objective: To quantify the binding affinity of this compound to the bacterial ribosome.
Methodology:
-
Preparation of Components: Purified bacterial ribosomes and radiolabeled this compound are prepared.
-
Binding Reaction: A constant concentration of ribosomes is incubated with varying concentrations of radiolabeled this compound to allow binding to reach equilibrium.
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter. Ribosomes and ribosome-ligand complexes are retained by the filter, while unbound radiolabeled this compound passes through.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This corresponds to the amount of bound this compound.
-
Data Analysis: The data is plotted as the amount of bound ligand versus the concentration of the free ligand. The dissociation constant (Kd) can then be calculated from this binding curve, representing the concentration of this compound at which half of the ribosomes are occupied.[14][15][16]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful structural biology technique used to visualize the three-dimensional structure of the ribosome in complex with this compound at near-atomic resolution.
Objective: To determine the high-resolution structure of the this compound-ribosome complex.
Methodology:
-
Complex Formation: Purified bacterial ribosomes are incubated with a saturating concentration of this compound to ensure maximum binding.
-
Vitrification: A small volume of the ribosome-azithromycin complex solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, thus preserving the native structure of the complex.
-
Data Collection: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the randomly oriented ribosome-azithromycin complexes are collected.
-
Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to improve the signal-to-noise ratio. These averaged images are then used to reconstruct a 3D model of the ribosome-azithromycin complex.
-
Structural Analysis: The high-resolution 3D map allows for the precise identification of the this compound binding site and its interactions with the ribosomal RNA and proteins.[17][18][19][20][21]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Caption: this compound's mechanism of action on the bacterial ribosome.
Caption: Workflow for an In Vitro Transcription-Translation (IVTT) assay.
Caption: Workflow for a Toeprinting Assay.
Caption: Workflow for Cryo-Electron Microscopy (Cryo-EM) analysis.
Conclusion
This compound's potent antibacterial activity is a direct result of its specific and high-affinity binding to the bacterial 50S ribosomal subunit. By obstructing the nascent peptide exit tunnel, it effectively stalls protein synthesis and translocation, leading to the inhibition of bacterial growth. The context-dependent nature of this inhibition presents opportunities for the rational design of new macrolide derivatives with enhanced efficacy and the potential to overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other ribosome-targeting antibiotics, which is crucial for the development of next-generation antibacterial therapies.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 2. mdpi.com [mdpi.com]
- 3. Time-resolved binding of this compound to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recycling of peptidyl-tRNAs by peptidyl-tRNA hydrolase counteracts this compound-mediated effects on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Erythromycin to this compound and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and clarithromycin inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound resistance levels and mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Filter binding assay - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. creative-biostructure.com [creative-biostructure.com]
Investigating the role of azithromycin in autophagy modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin, a macrolide antibiotic with known anti-inflammatory properties, has emerged as a significant modulator of autophagy. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts this fundamental cellular process. Primarily functioning as an autophagy inhibitor, this compound disrupts autophagic flux by impairing lysosomal function, a critical step in the degradation of autophagic cargo. This guide details the molecular pathways involved, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating the effects of this compound on autophagy. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge and tools to explore the therapeutic potential and implications of this compound-mediated autophagy modulation in various disease contexts, including cancer and infectious diseases.
Introduction
Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, thereby maintaining cellular homeostasis. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and subsequently fuses with the lysosome to form an autolysosome, where the cargo is degraded. Dysregulation of autophagy is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and infectious diseases.
This compound, a widely used macrolide antibiotic, has been identified as a potent inhibitor of autophagy.[1][2] Its effects extend beyond its antimicrobial activity, with significant implications for its therapeutic applications and potential side effects. This guide elucidates the intricate mechanisms of this compound's interaction with the autophagy pathway.
Mechanism of Action: Inhibition of Autophagic Flux
This compound's primary role in autophagy modulation is the inhibition of autophagic flux. This blockade occurs at the late stages of the autophagy pathway, specifically interfering with lysosomal function.[3][4]
Impairment of Lysosomal Acidification
A key mechanism underlying this compound's inhibitory effect is its ability to prevent the acidification of lysosomes and autophagosomes.[3][4][5] this compound is a lysosomotropic agent, meaning it readily accumulates within lysosomes due to its basic nature.[2] This accumulation leads to an increase in the intralysosomal pH, which in turn inhibits the activity of acid-dependent lysosomal hydrolases responsible for the degradation of autophagic substrates.[3][4]
Disruption of Cytoskeletal Dynamics
Recent studies have unveiled an additional mechanism involving the cytoskeleton. This compound has been shown to bind to keratin-18 (KRT18) and α/β-tubulin, disrupting their intracellular dynamics.[1] This disruption suppresses the intracellular trafficking of lysosomes along microtubules, which is essential for the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux.[1]
The signaling pathway can be visualized as follows:
Quantitative Data on this compound's Effect on Autophagy
The inhibitory effect of this compound on autophagy has been quantified in several studies. The following tables summarize key findings on the accumulation of autophagy markers LC3-II and p62.
Table 1: Effect of this compound on LC3-II Levels
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in LC3-II | Reference |
| HeLa | 4.5 µg/ml (EC50) | 24 hours | Dose-dependent increase | [3] |
| 16HBE14o- | 50 µg/ml | 16 hours | ~30.7-fold increase | [2][6] |
| Control Fibroblasts | Not specified | 48 hours | Increased LC3II/I ratio | [7] |
| IPF Fibroblasts | Not specified | 48 hours | Increased LC3II/I ratio | [7] |
Table 2: Effect of this compound on p62/SQSTM1 Levels
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in p62 | Reference |
| 16HBE14o- | 50 µg/ml | 16 hours | ~6.8-fold increase | [2][6] |
| Primary Macrophages (CF and Healthy) | Not specified | Not specified | Increased levels | [3] |
| Colon Cancer Cells | Not specified | Not specified | Increased expression | [8] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the impact of this compound on autophagy.
Western Blotting for LC3 and p62
This protocol is fundamental for detecting the accumulation of LC3-II and p62, which are indicative of autophagic flux inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and duration. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels in this compound-treated cells compared to control indicates inhibition of autophagic flux.[9][10]
mCherry-GFP-LC3 Fluorescence Microscopy Assay
This tandem fluorescent reporter assay is a powerful tool for visualizing and quantifying autophagic flux.[11][12][13]
Principle: The mCherry-GFP-LC3 reporter protein fluoresces yellow (merged green and red) in neutral pH environments like the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce red. An accumulation of yellow puncta in the presence of this compound indicates a blockage in autophagosome maturation.
Materials:
-
Cells stably or transiently expressing mCherry-GFP-LC3
-
Confocal microscope with appropriate lasers and filters for GFP and mCherry
-
Image analysis software
Procedure:
-
Cell Culture and Transfection: Culture cells expressing the mCherry-GFP-LC3 construct.
-
Treatment: Treat cells with this compound and appropriate controls (e.g., vehicle, bafilomycin A1 as a known autophagy inhibitor).
-
Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and nuclei stained with DAPI.
-
Imaging: Acquire images using a confocal microscope. Capture both GFP and mCherry channels.
-
Analysis: Quantify the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell. An increase in the number of yellow puncta and a decrease in red puncta in this compound-treated cells compared to the control indicates an inhibition of autophagic flux.[11][14]
Measurement of Lysosomal pH using LysoSensor Dyes
This protocol allows for the direct measurement of lysosomal pH to confirm this compound's effect on lysosomal acidification.[15][16][17]
Materials:
-
LysoSensor Yellow/Blue DND-160 dye
-
Fluorescence plate reader or fluorometer
-
pH calibration buffers
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound.
-
Dye Loading: Incubate cells with LysoSensor Yellow/Blue dye (typically 1-5 µM) for a specified time (e.g., 5-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at two different emission wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) after excitation at ~340-380 nm.
-
Calibration Curve: Generate a standard curve by incubating dye-loaded cells in buffers of known pH containing ionophores like nigericin and monensin to equilibrate intracellular and extracellular pH.
-
Analysis: Calculate the ratio of the two emission intensities and determine the lysosomal pH by comparing it to the standard curve. An increase in the fluorescence ratio (or a shift towards the yellow emission) in this compound-treated cells indicates an elevation of lysosomal pH.[15][16][18]
Conclusion and Future Directions
This compound is a potent inhibitor of autophagy that acts primarily by impairing lysosomal function through the disruption of lysosomal acidification and cytoskeletal dynamics. This leads to a blockage of autophagic flux and the accumulation of autophagosomes and autophagy substrates. The detailed mechanisms and quantitative effects presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound as an autophagy modulator.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and cytoskeletal proteins.
-
Investigating the long-term consequences of this compound-induced autophagy inhibition in different tissues and disease models.
-
Exploring the potential of this compound in combination therapies, particularly in cancer, where autophagy can promote tumor cell survival.
-
Developing strategies to mitigate the potential adverse effects of autophagy inhibition, such as increased susceptibility to certain infections.
By leveraging the knowledge and experimental approaches outlined in this guide, the scientific community can continue to unravel the complex role of this compound in autophagy and harness its potential for novel therapeutic interventions.
References
- 1. Lysosomal pH Measurement [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound blocks autophagy and may predispose cystic fibrosis patients to mycobacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 10. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.9. pH Measurements Using LysoSensor Yellow/Blue [bio-protocol.org]
- 16. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 17. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - ES [thermofisher.com]
Azithromycin's Impact on Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azithromycin (AZM), a macrolide antibiotic, transcends its primary role of inhibiting bacterial protein synthesis to exhibit a sophisticated portfolio of immunomodulatory and anti-virulence activities. These non-bactericidal properties are pivotal in modulating host-pathogen interactions, offering therapeutic benefits in chronic inflammatory and infectious diseases, including those caused by pathogens inherently resistant to its antimicrobial effects, such as Pseudomonas aeruginosa. This guide provides an in-depth analysis of this compound's mechanisms, focusing on its impact on bacterial quorum sensing and biofilms, its profound influence on host immune cell function and signaling pathways, and its emerging role in antiviral responses. Quantitative data are presented in structured tables, key experimental methodologies are detailed, and complex biological pathways are visualized using Graphviz diagrams to offer a comprehensive resource for the scientific community.
Impact on Bacterial Pathogens: Beyond Bacteriostasis
At sub-minimal inhibitory concentrations (sub-MIC), this compound significantly attenuates the virulence of several clinically important bacteria, most notably Pseudomonas aeruginosa and Staphylococcus aureus. This is primarily achieved by disrupting cell-to-cell communication (quorum sensing) and inhibiting the formation of protective biofilm communities.
Inhibition of Quorum Sensing (QS)
Quorum sensing is a bacterial communication system that coordinates gene expression with population density, controlling the production of virulence factors and biofilm formation. This compound interferes with this system, particularly in P. aeruginosa.[1][2] Studies suggest that AZM does not directly inhibit gene transcription but may indirectly interfere with the translation of key regulatory proteins, leading to reduced synthesis of autoinducer molecules (AHLs).[3] This disruption of the QS circuitry leads to a downstream reduction in the expression of numerous tissue-damaging virulence factors.[3][4] While the precise mechanism remains under investigation, the effect is a significant dampening of pathogen virulence.[5]
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities encased in a self-produced matrix, which offer protection from antibiotics and host immune responses.[6] this compound has been shown to effectively inhibit biofilm formation by multiple mechanisms, including the repression of genes essential for matrix production, such as the pel genes in P. aeruginosa, and the reduction of bacterial motility.[6][7] It also demonstrates activity against established biofilms, contributing to bacterial clearance.[6]
Quantitative Data: Anti-Virulence and Anti-Biofilm Effects
| Pathogen | Effect Measured | This compound Concentration | Result | Reference |
| P. aeruginosa PAO1 | Biofilm Prevention | 0.122 µg/mL | 50% inhibition (BPC₅₀) | [6] |
| P. aeruginosa PAO1 | Quorum Sensing | 2 µg/mL | Clear inhibition of QS circuitry | [3] |
| MRSA | α-hemolysin Production | 1/16 MIC (2-4 µg/mL) | Marked reduction | [8][9] |
| MRSA | Biofilm Formation | 1/8 MIC (4-8 µg/mL) | Significant reduction | [8][9] |
| Urinary E. coli | Biofilm Formation | Sub-MIC | 27% to 73% reduction | [10] |
| S. xylosus | Biofilm Formation | 0.5 µg/mL (MIC) | Significant inhibition | [7] |
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines a standard method for quantifying the effect of this compound on in vitro biofilm formation.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.
-
Culture Dilution: Dilute the overnight culture in fresh broth to a standardized optical density (e.g., OD₆₀₀ of 0.05).
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. Add 100 µL of broth containing serial dilutions of this compound to achieve the desired final sub-MIC concentrations. Include control wells with bacteria and broth only (positive control) and sterile broth only (negative control).
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) bacteria from the wells. Wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.
-
Quantification: Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well. Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Impact on Host Immune Response: Immunomodulation
This compound is a potent immunomodulator, accumulating in high concentrations within host immune cells, particularly phagocytes, where it orchestrates a shift from a pro-inflammatory to a regulatory and anti-inflammatory state.[11][12] This activity is central to its clinical efficacy in chronic inflammatory lung diseases like cystic fibrosis and COPD.[11]
Modulation of Immune Cell Function
-
Macrophages: this compound promotes the polarization of macrophages from the classically activated, pro-inflammatory (M1) phenotype towards an alternatively activated, anti-inflammatory and tissue-repair (M2) phenotype.[13][14][15] This shift is characterized by decreased production of pro-inflammatory cytokines (e.g., IL-12, TNF-α) and increased production of anti-inflammatory cytokines like IL-10.[14] AZM also enhances the phagocytic capacity of macrophages, improving the clearance of apoptotic cells and bacteria.[16][17]
-
Neutrophils: this compound blunts excessive neutrophil activity. It reduces neutrophil influx and chemotaxis, decreases the release of neutrophil extracellular traps (NETs), and inhibits the damaging oxidative burst.[11][13][18] This helps to limit neutrophil-mediated tissue damage during infection and inflammation.[19]
-
Lymphocytes: The drug has direct effects on lymphocytes, including the suppression of T-cell activation and proliferation, partly through the inhibition of pathways like mTOR and calcineurin signaling.[20][21]
Alteration of Host Signaling Pathways
A key mechanism for this compound's anti-inflammatory effects is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[12][18] NF-κB is a master transcriptional regulator of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By preventing its activation, this compound effectively dampens the inflammatory cascade at a critical control point.[11][21]
Quantitative Data: Immunomodulatory Effects
| Cell Type / Model | Effect Measured | Result | Reference |
| J774 Macrophages | IL-12 / IL-10 Ratio | Decreased by 60% | [14] |
| J774 Macrophages | IL-12 Production | Significantly decreased (P < 0.001) | [14] |
| J774 Macrophages | IL-10 Production | Significantly increased (P = 0.003) | [14] |
| COPD Patient AMs | Phagocytosis (Epithelial Cells) | Increased by 68% | [16] |
| TB Patients (Sputum) | Neutrophil Count | Significantly reduced (-24% vs 0% in control) | [22][23] |
| TB Patients (Sputum) | Neutrophil Elastase | Significantly reduced (-88% vs +75% in control) | [22] |
| Asthmatic Patients | Sputum IL-4, IL-5, IL-8, IL-13 | Significant reduction after 12 weeks | [24] |
Experimental Protocol: Cytokine Quantification by ELISA
This protocol describes the measurement of cytokine concentrations from the supernatant of cell cultures treated with this compound.
-
Cell Culture and Treatment: Seed immune cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line like THP-1) in a multi-well plate. Differentiate or stimulate cells as required by the experimental design (e.g., with LPS to induce an inflammatory response). Treat cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant, avoiding disturbance of the cell pellet. Store supernatants at -80°C until analysis.
-
ELISA Procedure: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-10).
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add prepared standards (of known cytokine concentrations) and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes in the dark.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will develop.
-
Reaction Stop and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.
Impact on Host Response to Viral Pathogens
Beyond its antibacterial and immunomodulatory roles, this compound exhibits direct and indirect antiviral activities.[20][25] This has led to its investigation as a potential therapy for various viral infections, including those caused by rhinoviruses, influenza, Zika virus, and coronaviruses.[26][27][28]
Antiviral Mechanisms
The primary antiviral mechanism of this compound appears to be the enhancement of the host's innate antiviral defenses, specifically the type I and type III interferon (IFN) responses.[20][28][29] Upon viral infection, this compound upregulates the expression of viral pattern recognition receptors (e.g., RIG-I, MDA5) and enhances the subsequent production of interferons.[20][28] Interferons, in turn, induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in host cells, inhibiting viral replication and spread.[30]
Quantitative Data: Antiviral Effects
| Virus | Cell Type / Model | This compound Concentration | Result | Reference |
| Zika Virus (ZIKV) | Vero cells | 6.59 µM | ~50% inhibition of infection | [28] |
| Rhinovirus (RV) | Human Bronchial Epithelial Cells | 10-50 µM | Significant reduction in viral replication and release | [29] |
| Rhinovirus (RV) | PBECs from healthy controls | Not specified | 9-fold reduction in viral shedding | [26] |
Experimental Protocol: In Vitro Viral Replication Assay (Plaque Assay)
This protocol is a gold-standard method for quantifying infectious virus particles.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for ZIKV) in 6-well or 12-well plates and incubate until 95-100% confluent.
-
Pre-treatment: Pre-treat the cell monolayers with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 12 hours).
-
Infection: Remove the medium. Infect the cells with a known dilution of virus stock for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: Remove the viral inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose) mixed with the respective concentrations of this compound or vehicle control. The overlay restricts the spread of progeny virus to adjacent cells, resulting in localized zones of cell death (plaques).
-
Incubation: Incubate the plates at 37°C for several days (time is virus-dependent) until plaques are visible.
-
Fixation and Staining: Fix the cells with a 4% formaldehyde solution. Remove the overlay and stain the cell monolayer with a crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
Quantification: Count the number of plaques in each well. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The percentage inhibition of viral replication can be calculated by comparing the PFU/mL in this compound-treated wells to the control wells.
Conclusion
This compound is a paradigm of a multi-modal therapeutic agent. Its utility extends far beyond its antibiotic classification, offering significant benefits through the sophisticated modulation of host-pathogen interactions. By disrupting bacterial virulence mechanisms like quorum sensing and biofilm formation, it renders pathogens more susceptible to host defenses. Concurrently, it recalibrates the host immune response, mitigating excessive inflammation and tissue damage while enhancing pathogen clearance and antiviral defenses. This dual action on both pathogen and host underscores its therapeutic value in a wide range of infectious and inflammatory diseases and positions it as a valuable tool in the development of novel host-directed therapies. Further research into its precise molecular targets will continue to unlock its full therapeutic potential.
References
- 1. Quorum-Sensing Antagonistic Activities of this compound in Pseudomonas aeruginosa PAO1: a Global Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of quorum sensing in Pseudomonas aeruginosa by this compound and its effectiveness in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Impact of this compound on the Quorum Sensing-Controlled Proteome of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 6. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 7. Frontiers | this compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 8. This compound Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus [agris.fao.org]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Immunomodulatory role of this compound: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. frontiersin.org [frontiersin.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Immunomodulatory role of this compound: Potential applications to radiation-induced lung injury [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound in viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 [frontiersin.org]
- 22. This compound as Host-Directed Therapy for Pulmonary Tuberculosis: A Randomized Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound as Host-Directed Therapy for Pulmonary Tuberculosis: A Randomized Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound in viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
- 28. journals.asm.org [journals.asm.org]
- 29. publications.ersnet.org [publications.ersnet.org]
- 30. This compound: Molecular and Clinical Insights into its Antiviral and Immunomodulatory Actions Against Global Health Threats [orientaljphysicalsciences.org]
Methodological & Application
Azithromycin In Vitro Experimental Protocols for Cell Culture: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is increasingly recognized for its diverse immunomodulatory, anti-inflammatory, antiviral, and anticancer properties, independent of its antimicrobial activity. These multifaceted effects have spurred significant interest in its therapeutic potential for a range of non-infectious diseases. This document provides detailed protocols for in vitro cell culture experiments to investigate the various cellular and molecular effects of this compound. The methodologies outlined here are designed to be a comprehensive resource for researchers in drug development and cellular biology.
Core Mechanisms of Action
This compound exerts its effects through several key cellular pathways. Notably, it has been shown to:
-
Inhibit Inflammatory Pathways: this compound can suppress the activation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), thereby reducing the production of pro-inflammatory cytokines like IL-6 and IL-8.[1][2][3][4][5]
-
Modulate mTOR Signaling: The macrolide has been found to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell proliferation, growth, and survival.[6][7][8] This inhibition contributes to its antiproliferative effects.
-
Induce Autophagy: this compound can induce autophagy, a cellular process of degradation and recycling of cellular components, in certain cell types.[9][10][11] However, some studies also suggest it can block autophagic flux.[12][13]
-
Exhibit Antiviral Activity: In vitro studies have demonstrated this compound's ability to interfere with viral replication and enhance antiviral responses, for instance, by augmenting the expression of interferons.[14][15][16][17]
-
Promote Anticancer Effects: this compound has been shown to possess anticancer properties, including the induction of apoptosis and inhibition of cell migration and proliferation in various cancer cell lines.[18][19][20][21][22]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: Anti-proliferative and Cytotoxic Effects (IC50 Values)
| Cell Line | Assay Type | Incubation Time (h) | IC50 Value (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Cell Growth Inhibition | 72 | 15.66 | [19] |
| SGC-7901 (Gastric Cancer) | Cell Growth Inhibition | 72 | 26.05 | [19] |
| BHK-21 (Transformed Cells) | Cell Growth Inhibition | 72 | 91.00 | [19] |
| HeLa (with 12.50 µg/mL Vincristine) | Cell Growth Inhibition | 72 | 9.47 | [19] |
| SGC-7901 (with 12.50 µg/mL Vincristine) | Cell Growth Inhibition | 72 | 8.43 | [19] |
| BHK-21 (with 12.50 µg/mL Vincristine) | Cell Growth Inhibition | 72 | 40.15 | [19] |
Table 2: Antiviral Activity
| Virus | Cell Line | This compound Concentration | Effect | Reference |
| Rhinovirus (RV) 1B & 16 | Human Bronchial Epithelial Cells | 10-50 µM | Decreased viral replication | [14] |
| Zika Virus | U87 (Human Glioblastoma) | Not specified | Reduced infection rate, rescued cell viability, decreased viral production | [23] |
| Ebola Virus (in vivo) | Mouse Model | 100 mg/kg (twice daily) | 60% survival rate vs 20% in control | [17] |
Experimental Protocols
Here, we provide detailed protocols for key in vitro experiments to assess the effects of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment with this compound.
Caption: General workflow for in vitro this compound cell culture experiments.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line (e.g., HeLa, A549, J774 macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder, to be dissolved in a suitable solvent like DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cytokine Quantification (ELISA)
This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8).
Materials:
-
Target cell line (e.g., macrophages, bronchial epithelial cells)
-
Complete culture medium
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
24-well cell culture plates
-
ELISA kit for the target cytokine (e.g., human IL-6 ELISA kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control) and incubate for the desired period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measurement and Analysis: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot for Signaling Pathway Analysis (NF-κB)
This protocol is to assess the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of key proteins.
Materials:
-
Target cell line
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and/or an inflammatory stimulus as described in the ELISA protocol.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by this compound.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB signaling by targeting IKK and p65 translocation.
This compound's Modulation of the mTOR Signaling Pathway
Caption: this compound inhibits the mTOR pathway, impacting protein synthesis and cell growth.
Logical Relationship of this compound's Multifaceted Effects
References
- 1. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Frontiers | Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 [frontiersin.org]
- 5. Frontiers | Immunomodulatory role of this compound: Potential applications to radiation-induced lung injury [frontiersin.org]
- 6. This compound suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Comparing the Effects of the mTOR Inhibitors this compound and Rapamycin on In Vitro Expanded Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. This compound has an antiproliferative and autophagic effect on airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. This compound, a potent autophagy inhibitor for cancer therapy, perturbs cytoskeletal protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. This compound: Molecular and Clinical Insights into its Antiviral and Immunomodulatory Actions Against Global Health Threats [orientaljphysicalsciences.org]
- 16. This compound induces anti-viral effects in cultured bronchial epithelial cells from COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral effects of this compound: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound as Potent Inhibitor of Cell Migration in Tumor Cell Line [jonuns.com]
- 19. mdpi.com [mdpi.com]
- 20. a-mini-review-on-anticancer-related-properties-of-azithromycin-and-its-potential-activities-in-overcoming-the-challenges-of-glioblastoma - Ask this paper | Bohrium [bohrium.com]
- 21. reddit.com [reddit.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Azithromycin Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the efficacy of Azithromycin in disrupting bacterial biofilms. The methodologies outlined are essential for research and development in the fields of microbiology, infectious diseases, and antimicrobial drug development.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and abiotic surfaces.[1] Biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic (free-living) counterparts, contributing to persistent and chronic infections.[1][2] this compound, a macrolide antibiotic, has demonstrated efficacy in inhibiting biofilm formation and disrupting established biofilms of various bacterial species, often at sub-minimal inhibitory concentrations (sub-MICs).[3][4] This activity is attributed to mechanisms beyond simple bactericidal or bacteriostatic effects, including the interference with quorum sensing pathways and the production of EPS components.[3][5]
These protocols detail standardized assays to quantify the anti-biofilm effects of this compound, providing a framework for reproducible and comparable studies.
Key Experimental Protocols
Three primary methods are described for quantifying the disruption of bacterial biofilms by this compound: the Crystal Violet (CV) assay for biomass quantification, Colony Forming Unit (CFU) counting for cell viability, and Confocal Laser Scanning Microscopy (CLSM) for structural analysis.
Crystal Violet Assay for Biofilm Biomass Quantification
This method provides a quantitative assessment of the total biofilm biomass attached to a surface.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.[6]
-
Standardization of Inoculum: Dilute the overnight culture in fresh broth to a standardized optical density (OD), typically 0.1 at 595 nm, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][8]
-
Biofilm Formation: Dispense 100 µL of the standardized bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.[7] Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[6][9]
-
This compound Treatment: After incubation, carefully remove the planktonic bacteria by gently washing the wells twice with phosphate-buffered saline (PBS).[10] Add 100 µL of fresh broth containing various concentrations of this compound (typically ranging from sub-MIC to supra-MIC values) to the wells with established biofilms.[11] Include a no-antibiotic control.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.[9]
-
Washing: Discard the medium and wash the wells three times with PBS to remove non-adherent bacteria.[12]
-
Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.[13]
-
Staining: Remove the methanol and add 150 µL of 0.1% crystal violet solution to each well.[10] Incubate at room temperature for 10-15 minutes.[2][6]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the control wells (without biofilm) are colorless.[10]
-
Solubilization: Air dry the plate.[10] Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[6][13]
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[10][14] The absorbance value is directly proportional to the biofilm biomass.
Colony Forming Unit (CFU) Assay for Bacterial Viability
This assay determines the number of viable bacterial cells within the biofilm after treatment with this compound.
Protocol:
-
Biofilm Formation and Treatment: Follow steps 1-5 from the Crystal Violet Assay protocol.
-
Biofilm Disruption: After the treatment period, discard the medium and wash the wells twice with PBS. Add 100 µL of PBS to each well.
-
Cell Detachment: Scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip. Vigorously pipette the suspension up and down to break up the biofilm clumps. For more robust biofilms, sonication can be employed to ensure complete disruption.[8]
-
Serial Dilution: Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS.
-
Plating: Plate 100 µL of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Enumeration: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the number of CFU per well by multiplying the colony count by the dilution factor.[12]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.
Protocol:
-
Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in chamber slides.
-
Treatment: Treat the mature biofilms with the desired concentrations of this compound as described previously.
-
Staining: After treatment, wash the biofilms with PBS and stain with a viability staining kit, such as the LIVE/DEAD BacLight Viability Kit. This kit contains two fluorescent dyes: SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red).
-
Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct a three-dimensional image of the biofilm.
-
Image Analysis: Analyze the images to assess changes in biofilm architecture, thickness, and the ratio of live to dead cells.[4]
Data Presentation
The quantitative data from these assays can be summarized in the following tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBEC₅₀ (µg/mL) | Reference |
| Staphylococcus xylosus ATCC 700404 | 0.5 | - | [7] |
| Pseudomonas aeruginosa PAO1 | >1000 | 7.49 | [5] |
| Red Complex Polymicrobial Biofilm | - | 10.6 | [9] |
MBEC₅₀: Minimum biofilm eradication concentration required to kill 50% of the biofilm bacteria.
Table 2: Effect of this compound on Biofilm Biomass and Viability
| Bacterial Strain | This compound Concentration | % Biofilm Biomass Reduction | % Reduction in Viable Cells | Reference |
| Staphylococcus aureus | 16 µg/mL (as AZI@RHL micelles) | 48.2% | 48.2% | [13] |
| Porphyromonas gingivalis | 0.125 µg/mL (sub-MIC) | Significant decrease in density | Significant decrease in live cells | [4] |
| Red Complex Polymicrobial Biofilm | 5.0 mg/L | 55% | - | [9] |
Mandatory Visualizations
Experimental Workflow for Biofilm Disruption Assay
Caption: Workflow of the this compound biofilm disruption assay.
Signaling Pathway: this compound's Interference with Quorum Sensing
Caption: this compound inhibits P. aeruginosa quorum sensing.
References
- 1. Approaches for Mitigating Microbial Biofilm-Related Drug Resistance: A Focus on Micro- and Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ableweb.org [ableweb.org]
- 3. This compound Retards Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm Effects of this compound and Erythromycin on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 6. static.igem.org [static.igem.org]
- 7. Frontiers | this compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 8. Effects of Fluoroquinolones and this compound on Biofilm Formation of Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on a red complex polymicrobial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased susceptibility to this compound of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhamnolipid Micelles Assist this compound in Efficiently Disrupting Staphylococcus aureus Biofilms and Impeding Their Re-Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Azithromycin in Cystic Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted effects of azithromycin (AZM) in cystic fibrosis (CF) research models. The following protocols and data are intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory, anti-biofilm, and immunomodulatory properties of this compound in the context of CF.
Introduction
Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation and recurrent bacterial infections, most notably with Pseudomonas aeruginosa. This compound, a macrolide antibiotic, has demonstrated significant clinical benefits in CF patients, extending beyond its direct bactericidal activity.[1][2] Its therapeutic efficacy is largely attributed to its anti-inflammatory and anti-biofilm properties, which disrupt the cycle of infection and inflammation in the CF airways.[3][4] This document outlines key experimental protocols and summarizes quantitative data from preclinical and clinical studies to facilitate further research into the mechanisms of this compound in CF.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in various CF research models.
Table 1: Anti-Inflammatory Effects of this compound in In Vitro CF Models
| Parameter | Cell Line/Model | This compound Concentration | % Reduction (compared to control) | Reference |
| TNF-α mRNA | CF airway epithelial cells | 8 µg/mL | 30% | [5] |
| TNF-α protein secretion | CF airway epithelial cells | 8 µg/mL | 45% | [5] |
| IL-8 mRNA | CF airway epithelial cells | Not specified | ~40% | [6] |
| IL-8 protein expression | CF airway epithelial cells | Not specified | ~40% | [6] |
| NF-κB DNA binding | CF airway epithelial cells | Not specified | ~50% | [6] |
| AP-1 DNA binding | CF airway epithelial cells | Not specified | ~70% | [6] |
| High-sensitivity C-reactive protein (hsCRP) | Pediatric patients with CF | Not specified | Significant decrease at 39 weeks | [7] |
Table 2: Anti-Biofilm and Anti-Quorum Sensing Effects of this compound on Pseudomonas aeruginosa
| Parameter | P. aeruginosa Strain | This compound Concentration | Effect | Reference |
| Biofilm Formation | PAO1 | 0.122 µg/mL (BPC₅₀) | Potent inhibition | [8] |
| Quorum Sensing (QS) Circuitry | PAO1 | 2 µg/mL | Inhibition | [9] |
| lasI gene transcription | PAO1 | 2 µg/mL | 80% reduction | [9] |
| rhlI gene transcription | PAO1 | 2 µg/mL | 50% reduction | [9] |
| Alginate Production | Mucoid P. aeruginosa | Not specified | Inhibition | [10] |
Table 3: Clinical and In Vivo Efficacy of this compound in CF Models
| Outcome | Model/Patient Population | This compound Treatment | Key Finding | Reference |
| Pulmonary Exacerbations | Children with CF and early P. aeruginosa | Added to tobramycin inhalation solution (TIS) | 44% reduction in risk | [11] |
| FEV₁ % Predicted Decline | CF patients with P. aeruginosa | Chronic use | Nearly 40% less decline per year | [12] |
| Bacterial Clearance | Chronic rat lung infection model | Treatment | Significantly improved clearance of P. aeruginosa biofilms | [8][13] |
| Lung Pathology Severity | CF mouse model | Treatment | Reduced severity | [14] |
| Pulmonary Exacerbations | Young patients with CF | 250mg or 500mg three times a week for 12 months | 50% reduction | [15][16] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects in CF through multiple mechanisms, primarily by modulating inflammatory signaling and interfering with bacterial communication and virulence.
Caption: this compound's multi-pronged mechanism of action in cystic fibrosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in CF research models.
In Vitro Anti-Inflammatory Effects on CF Airway Epithelial Cells
This protocol details the methodology to assess the anti-inflammatory effects of this compound on CF bronchial epithelial cells.
Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.
Materials:
-
CF bronchial epithelial cell line (e.g., IB3-1, 16HBE14o-)[5][6]
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)
-
ELISA kits for TNF-α and IL-8
-
Reagents for nuclear protein extraction and Electrophoretic Mobility Shift Assay (EMSA) or a suitable reporter assay system for NF-κB and AP-1 activity.
Procedure:
-
Cell Culture: Culture CF bronchial epithelial cells to 80-90% confluency in appropriate culture vessels.
-
Treatment:
-
Prepare fresh medium containing the desired concentration of this compound (e.g., 8 µg/mL).[5]
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the treatment group and fresh medium without this compound to the control group.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for protein analysis (ELISA). Centrifuge to remove any cellular debris and store at -80°C.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse the cells using an appropriate lysis buffer for either RNA extraction or nuclear protein extraction.
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted TNF-α and IL-8 in the culture supernatants according to the manufacturer's instructions.
-
RT-qPCR: Extract total RNA from the cell lysates, perform reverse transcription to synthesize cDNA, and then conduct qPCR to determine the relative mRNA expression levels of TNFA and IL8. Normalize to a suitable housekeeping gene.
-
Transcription Factor Activity: Perform EMSA or a reporter assay to assess the DNA binding activity of NF-κB and AP-1 in the nuclear extracts.
-
Pseudomonas aeruginosa Biofilm Inhibition Assay
This protocol outlines a method to evaluate the effect of this compound on P. aeruginosa biofilm formation.
Caption: Workflow for the P. aeruginosa biofilm inhibition assay.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)[8]
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or other suitable solvent
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth. Dilute the culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.
-
Plate Preparation:
-
Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate. Include a no-drug control.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently aspirate the medium and planktonic bacteria from each well. Wash the wells three times with sterile PBS, being careful not to disturb the attached biofilm.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the Crystal Violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound Crystal Violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm. Calculate the Biofilm Preventive Concentration 50% (BPC₅₀).[8]
In Vivo Murine Model of Chronic P. aeruginosa Lung Infection
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a CF mouse model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Quorum-Sensing Antagonistic Activities of this compound in Pseudomonas aeruginosa PAO1: a Global Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic this compound Use in Cystic Fibrosis and Risk of Treatment-Emergent Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Selectively Reduces Tumor Necrosis Factor Alpha Levels in Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound in cystic fibrosis airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 9. This compound Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. atsjournals.org [atsjournals.org]
- 13. This compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound blocks quorum sensing and alginate polymer formation and increases the sensitivity to serum and stationary-growth-phase killing of Pseudomonas aeruginosa and attenuates chronic P. aeruginosa lung infection in Cftr(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long term effects of this compound in patients with cystic fibrosis: a double blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long term effects of this compound in patients with cystic fibrosis: A double blind, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Azithromycin Uptake in Phagocytic Cells In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, an azalide antibiotic, is well-documented for its significant accumulation within phagocytic cells, such as neutrophils and macrophages. This intracellular concentration is a key aspect of its pharmacokinetic and pharmacodynamic profile, contributing to its efficacy at sites of infection. The ability to accurately quantify the uptake of this compound in these immune cells is crucial for understanding its mechanism of action, developing new drug delivery strategies, and assessing its immunomodulatory effects.
These application notes provide detailed protocols for quantifying this compound uptake in phagocytic cells in vitro, summarize key quantitative data from published studies, and illustrate the cellular pathways involved in this process.
Quantitative Data Summary
The uptake of this compound by phagocytic cells is a rapid and extensive process, leading to intracellular concentrations many times higher than the extracellular environment. This accumulation is dependent on cell type, temperature, and pH.[1][2] The following tables summarize the quantitative data on this compound uptake in various phagocytic cell lines.
Table 1: Intracellular to Extracellular (I/E) Concentration Ratios of this compound in Phagocytic Cells
| Cell Type | I/E Ratio | Incubation Time | This compound Concentration | Reference |
| Human Polymorphonuclear Leukocytes (PMNs) | Up to 226 | Not Specified | Not Specified | [3] |
| Human PMNs | ~300 | 60 min | Not Specified | [4] |
| Human PMNs | 387.2 | 2 hours | Not Specified | [5] |
| Murine Peritoneal Macrophages | Up to 226 | Not Specified | Not Specified | [1] |
| Murine Alveolar Macrophages | Up to 226 | Not Specified | Not Specified | [1] |
| Rat Alveolar Macrophages | Up to 226 | Not Specified | Not Specified | [1] |
| RAW 264.7 (Murine Macrophage Cell Line) | ~35 | 3 hours | 10 µg/mL | [6] |
| Human Alveolar Macrophages | ~300 | 60 min | Not Specified | [4] |
| THP-1 (Human Monocytic Cell Line) | >1 (nonsaturable) | 3 hours | 10 µg/mL | [6] |
Table 2: this compound Release from Phagocytic Cells
| Cell Type | Percent Released | Time | Condition | Reference |
| Murine Macrophages | ~19% | 1 hour | Drug-free medium | [2] |
| Murine Macrophages | 82% | 1.5 hours | Phagocytosis of S. aureus | [1][2] |
| RAW 264.7 Cells | ~20% | 1 hour | Drug-free medium | [6] |
| THP-1 Cells | Substantial | 4 hours | Drug-free medium | [6] |
Experimental Protocols
Here we provide detailed protocols for three common methods to quantify this compound uptake in phagocytic cells.
Protocol 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for quantifying intracellular this compound.[4][7]
Materials:
-
Phagocytic cells (e.g., RAW 264.7, THP-1, or primary neutrophils/macrophages)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound
-
Internal standard (e.g., Roxithromycin or deuterated this compound)[8]
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer or sonication)
-
Acetonitrile
-
Methanol
-
Formic acid
-
HPLC system coupled with a tandem mass spectrometer
Procedure:
-
Cell Culture and Treatment:
-
Culture phagocytic cells to the desired density in appropriate culture vessels (e.g., 6-well plates).
-
Incubate the cells with a known concentration of this compound (e.g., 10 µg/mL) for the desired time points (e.g., 30, 60, 120, 180 minutes) at 37°C.
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the medium containing this compound.
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.
-
For suspension cells, centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C between washes.
-
-
Cell Lysis and Protein Precipitation:
-
Lyse the washed cells using a suitable method. For adherent cells, add lysis buffer directly to the well. For suspension cells, resuspend the cell pellet in lysis buffer. Sonication on ice is an alternative.
-
Add an equal volume of acetonitrile containing the internal standard to the cell lysate to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis by HPLC-MS/MS:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions: m/z 749.5 -> 591.4 for this compound.[9]
-
-
-
Data Analysis:
-
Quantify the this compound concentration in the cell lysate by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared in a similar matrix.
-
Determine the cell number or protein concentration in a parallel sample to normalize the intracellular drug concentration.
-
Calculate the intracellular concentration (e.g., in ng/10^6 cells or ng/mg protein).
-
The intracellular to extracellular (I/E) ratio can be calculated by dividing the intracellular concentration by the known extracellular concentration.
-
Protocol 2: Radiometric Assay using ¹⁴C-labeled this compound
This classic method offers high sensitivity for quantifying drug uptake.[10]
Materials:
-
Phagocytic cells
-
Cell culture medium
-
¹⁴C-labeled this compound
-
Scintillation fluid
-
Scintillation counter
-
PBS, ice-cold
Procedure:
-
Cell Culture and Treatment:
-
Plate phagocytic cells in a multi-well plate.
-
Incubate the cells with a known concentration and specific activity of ¹⁴C-labeled this compound for various time points.
-
-
Cell Harvesting and Washing:
-
Terminate the uptake by rapidly washing the cells four times with ice-cold PBS to remove extracellular radiolabeled drug.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer or water.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and mix well.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Prepare a standard curve by adding known amounts of ¹⁴C-labeled this compound to scintillation vials to convert CPM to the amount of drug.
-
Determine the cell number or protein content per well for normalization.
-
Calculate the intracellular concentration of this compound.
-
Protocol 3: Fluorometric Phagocytosis Assay
This assay indirectly assesses the effect of this compound on the phagocytic capacity of cells. It does not directly quantify this compound but measures a key cellular function influenced by the drug.
Materials:
-
Phagocytic cells
-
Cell culture medium
-
This compound
-
Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™ or fluorescein-conjugated E. coli)[11][12]
-
Quenching solution (e.g., Trypan Blue) if using non-pH-sensitive dyes[11]
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Pre-treatment:
-
Culture phagocytic cells in a 96-well plate.
-
Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
-
Phagocytosis Induction:
-
Add the fluorescently labeled particles to the wells and incubate at 37°C to allow for phagocytosis (e.g., for 60-90 minutes).[12]
-
-
Removal of Extracellular Particles:
-
If using pH-sensitive dyes like pHrodo, the fluorescence of non-ingested particles is minimal at neutral pH, so extensive washing may not be necessary. A gentle wash with PBS is recommended.
-
If using standard fluorescent particles, wash the cells to remove non-adherent particles and then add a quenching agent like Trypan Blue to quench the fluorescence of extracellularly bound particles.[11]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Compare the fluorescence intensity of this compound-treated cells to untreated control cells to determine the effect of the drug on phagocytosis.
-
Visualizations
Experimental Workflow
Caption: General workflow for in vitro quantification of this compound.
Signaling Pathways in this compound-Mediated Phagocytosis
This compound has been shown to modulate signaling pathways that are crucial for phagocytosis. The two prominent pathways identified are the ERK1/2 and the Phosphatidylserine (PS) recognition pathways.
ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK1/2) pathway is known to be important for efficient phagocytosis.[11][13] this compound treatment has been observed to enhance the activation of ERK1/2, thereby promoting bacterial uptake.[11][13]
Caption: this compound enhances ERK1/2 activation, promoting phagocytosis.
Phosphatidylserine (PS) Recognition Pathway
This compound can also enhance the clearance of apoptotic cells by phagocytes. This effect is partially mediated through the phosphatidylserine (PS) pathway.[2][5] Apoptotic cells expose PS on their outer membrane, which is recognized by PS receptors on phagocytes, triggering engulfment. This compound appears to augment this process.
Caption: this compound potentiates the PS-mediated engulfment of apoptotic cells.
References
- 1. Disposition and intracellular activity of this compound in human THP-1 acute monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases phagocytosis of apoptotic bronchial epithelial cells by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fourteen-member macrolides promote the phosphatidylserine receptor-dependent phagocytosis of apoptotic neutrophils by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Cellular Uptake and Efflux of this compound, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound uptake and intracellular accumulation by Toxoplasma gondii-infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Bioavailability and Intracellular Pharmacokinetics of this compound in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Augments Bacterial Uptake and Anti-Inflammatory Macrophage Polarization in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
Establishing a Murine Model of Pneumonia for Azithromycin Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murine models of pneumonia are indispensable tools for evaluating the in vivo efficacy of antimicrobial agents. Azithromycin, a macrolide antibiotic, is widely used in the treatment of community-acquired pneumonia. Beyond its direct antimicrobial activity against susceptible pathogens, this compound is also recognized for its significant immunomodulatory and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and standardized protocols for establishing a robust and reproducible murine model of bacterial pneumonia to effectively test the efficacy of this compound. The protocols cover pathogen-induced lung infection, this compound treatment regimens, and key endpoint analyses.
Key Pathogens for Modeling Pneumonia
The choice of pathogen is critical and depends on the specific research question. Common bacterial strains used to induce pneumonia in murine models for this compound testing include:
-
Streptococcus pneumoniae : A leading cause of community-acquired pneumonia.[4][5][6][7]
-
Pseudomonas aeruginosa : Often associated with hospital-acquired pneumonia and infections in immunocompromised individuals, including those with cystic fibrosis.[2][8][9]
-
Acinetobacter baumannii : A significant cause of ventilator-associated pneumonia, particularly multidrug-resistant strains.[1]
-
Staphylococcus aureus (including MRSA) : A versatile pathogen causing both community and hospital-acquired pneumonia.[10][11][12]
-
Chlamydia pneumoniae : An atypical pathogen that can cause respiratory tract infections.[13][14]
Experimental Workflow
The overall experimental workflow for establishing a murine pneumonia model and testing this compound efficacy is outlined below.
Detailed Experimental Protocols
Protocol 1: Induction of Streptococcus pneumoniae Pneumonia
This protocol describes the induction of pneumonia using Streptococcus pneumoniae, a common causative agent of community-acquired pneumonia.
Materials:
-
Virulent serotype 3 strain of S. pneumoniae (e.g., P4241)[4]
-
Todd-Hewitt broth supplemented with 0.5% yeast extract[15]
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6j mice (female, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Micropipette and sterile tips
Procedure:
-
Bacterial Preparation:
-
Culture S. pneumoniae overnight at 37°C in 5% CO2 in Todd-Hewitt broth with yeast extract.[15]
-
Subculture the bacteria in fresh, pre-warmed broth and grow to mid-log phase (OD600 = 0.5-0.7).[15]
-
Harvest bacteria by centrifugation and resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^5 CFU in 50 µL).[4][16]
-
-
Pneumonia Induction:
-
Anesthetize the mice using a preferred method (e.g., isoflurane inhalation or intraperitoneal pentobarbital injection at 40 mg/kg).[1][17]
-
Gently restrain the anesthetized mouse in a supine position.
-
Using a micropipette, deliver 50 µL of the bacterial suspension into the oropharynx. The mouse will reflexively aspirate the inoculum into the lungs.[17][18]
-
Alternatively, for more direct lung delivery, perform intranasal or intratracheal instillation.[15][19][20]
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: this compound Treatment Regimen
This protocol outlines the administration of this compound to the infected mice. Dosing may need to be adjusted based on the pathogen and severity of the infection. Higher doses of this compound are often required in mice compared to humans due to their faster metabolism.[1][5]
Materials:
-
This compound powder
-
Sterile saline or PBS for dissolution
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in sterile saline to the desired concentration. For example, for a 100 mg/kg dose in a 25g mouse, you would administer 2.5 mg. If your stock solution is 25 mg/mL, you would inject 100 µL.
-
-
Administration:
-
Treatment can be administered prophylactically (before infection) or therapeutically (after infection).[4][6]
-
A common therapeutic regimen starts 3 to 6 hours post-infection.[1][5]
-
Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[4][10]
-
A typical therapeutic dose ranges from 10 mg/kg to 100 mg/kg, administered once daily for a period of 3 to 7 days.[1][5]
-
The control group should receive an equivalent volume of the vehicle (e.g., sterile saline).[1]
-
Protocol 3: Assessment of this compound Efficacy
This protocol details the methods for evaluating the effectiveness of this compound treatment.
1. Survival and Clinical Monitoring:
-
Monitor mice daily for a set period (e.g., 7 days) and record survival.[1]
-
Measure body weight daily as an indicator of disease progression.[21]
2. Quantification of Bacterial Load in the Lungs:
-
At a predetermined endpoint (e.g., 48 hours post-infection), euthanize the mice.
-
Aseptically remove the lungs and place them in a sterile tube with a known volume of sterile PBS.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar plates (e.g., blood agar for S. pneumoniae).[20]
-
Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load per gram of lung tissue.[22]
3. Analysis of Pulmonary Inflammation:
-
Bronchoalveolar Lavage (BAL):
-
Before removing the lungs, cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS.[23]
-
Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Use the supernatant to measure cytokine and chemokine levels (e.g., TNF-α, IL-6, MIP-2) by ELISA or multiplex assay.[18]
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer and cytospin preparations.[20]
-
-
Histopathology:
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess the degree of inflammation, cellular infiltration, and tissue damage.[1]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Survival Rates of Infected Mice
| Treatment Group | Dose (mg/kg) | Number of Mice | Survival Rate (%) at Day 7 |
| Control (PBS) | N/A | 10 | 20 |
| This compound | 10 | 10 | 60 |
| This compound | 100 | 10 | 80** |
| p < 0.05, *p < 0.01 vs. Control |
Table 2: Bacterial Load in Lungs at 48 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Lung ± SD |
| Control (PBS) | N/A | 8.5 ± 0.6 |
| This compound | 100 | 5.2 ± 0.8** |
| *p < 0.01 vs. Control |
Table 3: Inflammatory Markers in BALF at 48 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | Total Cells (x10^5/mL) | Neutrophils (x10^5/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (PBS) | N/A | 15.2 ± 2.1 | 12.8 ± 1.8 | 850 ± 120 | 1200 ± 250 |
| This compound | 100 | 6.8 ± 1.5 | 4.5 ± 1.2 | 320 ± 80 | 450 ± 110 |
| *p < 0.01 vs. Control |
This compound's Immunomodulatory Signaling
This compound's efficacy in pneumonia extends beyond its bactericidal or bacteriostatic effects. It actively modulates the host's inflammatory response, which can reduce lung injury.[1][3] The diagram below illustrates the putative anti-inflammatory signaling pathways affected by this compound.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for establishing a murine model of bacterial pneumonia to evaluate the efficacy of this compound. Standardization of these models is crucial for obtaining reproducible and translatable preclinical data.[24] By carefully selecting the pathogen, infection route, and outcome measures, researchers can effectively characterize both the antimicrobial and immunomodulatory effects of this compound, contributing to a deeper understanding of its therapeutic benefits in pneumonia.
References
- 1. This compound Attenuates Lung Inflammation in a Mouse Model of Ventilator-Associated Pneumonia by Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Could this compound Be Part of Pseudomonas aeruginosa Acute Pneumonia Treatment? [frontiersin.org]
- 3. This compound Increases Survival and Reduces Lung Inflammation in Cystic Fibrosis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Prophylactic and therapeutic activities of this compound in a mouse model of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound regulates bacterial virulence and immune response in a murine model of ceftazidime-treated Pseudomonas aeruginosa acute pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Pseudomonas-Induced Lung Inflammation by Targeting Bacterial Proteins Secreted in the Cultured Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in a Mouse Pneumonia Model against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Effect of this compound plus Rifampin versus Amoxicillin Alone on Eradication and Inflammation in the Chronic Course of Chlamydia pneumoniae Pneumonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 16. Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Non-invasive and Technically Non-intensive Method for Induction and Phenotyping of Experimental Bacterial Pneumonia in Mice [jove.com]
- 19. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. This compound attenuates airway inflammation in a mouse model of viral bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
Application Notes and Protocols for Tissue Culture Plate Assay of Azithromycin Biofilm Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces. These biofilms exhibit increased tolerance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. Azithromycin, a macrolide antibiotic, has demonstrated inhibitory effects on biofilm formation by various bacterial species, often at sub-inhibitory concentrations.[1][2][3][4] This document provides detailed protocols for assessing the efficacy of this compound in inhibiting bacterial biofilm formation using a standard tissue culture plate assay.
The primary method described is the crystal violet (CV) staining assay, a simple and widely used technique for quantifying biofilm biomass.[5][6][7][8] This assay allows for the determination of the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration of an antimicrobial agent required to inhibit biofilm formation.[9][10]
Key Principles
The tissue culture plate assay for biofilm inhibition involves the following key steps:
-
Bacterial Culture Preparation: A standardized bacterial inoculum is prepared to ensure reproducible biofilm formation.
-
Biofilm Formation in the Presence of this compound: Bacteria are cultured in microtiter plates in the presence of varying concentrations of this compound.
-
Quantification of Biofilm Inhibition: Non-adherent, planktonic bacteria are removed, and the remaining adherent biofilm is stained with crystal violet.
-
Data Analysis: The amount of stained biofilm is quantified by measuring the absorbance of the solubilized crystal violet, allowing for the calculation of biofilm inhibition.
Experimental Protocols
Materials and Reagents
-
96-well flat-bottom sterile polystyrene microtiter plates[7]
-
Bacterial strains of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[7][11]
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.2
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol for solubilization[5][11][12]
-
Microplate reader
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is designed to determine the lowest concentration of this compound that inhibits the formation of biofilms.
1. Preparation of Bacterial Inoculum: a. Inoculate a single bacterial colony into 5 mL of appropriate growth medium. b. Incubate overnight at 37°C with shaking.[7] c. The next day, dilute the overnight culture in fresh medium to achieve a starting optical density (OD) at 600 nm of approximately 0.05-0.1.[13]
2. Plate Setup: a. Prepare serial dilutions of this compound in the growth medium in a separate 96-well plate or in tubes. The concentration range should span the expected inhibitory concentrations. b. Add 100 µL of the diluted bacterial inoculum to each well of a new 96-well microtiter plate. c. Add 100 µL of the corresponding this compound dilution to each well, resulting in final this compound concentrations and a final volume of 200 µL per well. d. Include control wells:
- Positive Control: 100 µL of bacterial inoculum + 100 µL of medium (no this compound).
- Negative Control (Blank): 200 µL of sterile medium.
3. Incubation: a. Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.[5][12]
4. Biofilm Staining and Quantification: a. After incubation, carefully aspirate the planktonic bacteria and spent medium from each well. b. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.[11] Be careful not to disturb the biofilm. c. Invert the plate and tap it on a paper towel to remove excess liquid. d. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[6] e. Remove the crystal violet solution and wash the wells again three times with PBS. f. Dry the plate, for example by inverting it on a paper towel. g. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[11][12] h. Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure full solubilization. i. Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[12] j. Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[5][6]
5. Data Analysis: a. Subtract the absorbance of the negative control (blank) from all other readings. b. The percentage of biofilm inhibition can be calculated using the following formula:
Protocol 2: Assessment of this compound's Effect on Pre-formed Biofilms
This protocol evaluates the ability of this compound to disrupt or eradicate established biofilms.
1. Biofilm Formation: a. Follow steps 1 and 2a-c from Protocol 1, but without the addition of this compound. Add 200 µL of the diluted bacterial inoculum to each well. b. Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.[11]
2. Treatment with this compound: a. After incubation, carefully remove the planktonic cells and spent medium. b. Wash the wells once with 200 µL of PBS. c. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. d. Include a positive control (medium without this compound) and a negative control (sterile medium). e. Incubate the plate for another 24 hours at 37°C.[11]
3. Staining and Quantification: a. Follow steps 4a-j from Protocol 1 to stain and quantify the remaining biofilm.
4. Data Analysis: a. Calculate the percentage of biofilm reduction using the same formula as in Protocol 1.
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against P. aeruginosa
| This compound Concentration (µg/mL) | Mean OD595 (± SD) | % Biofilm Inhibition |
| 0 (Control) | 1.25 (± 0.11) | 0% |
| 0.125 | 1.18 (± 0.09) | 5.6% |
| 0.25 | 0.95 (± 0.08) | 24.0% |
| 0.5 | 0.63 (± 0.05) | 49.6% |
| 1.0 | 0.31 (± 0.04) | 75.2% |
| 2.0 | 0.15 (± 0.02) | 88.0% |
| 4.0 | 0.08 (± 0.01) | 93.6% |
| MBIC | 1.0 µg/mL |
Table 2: Effect of this compound on Pre-formed S. aureus Biofilms
| This compound Concentration (µg/mL) | Mean OD595 (± SD) | % Biofilm Reduction |
| 0 (Control) | 1.42 (± 0.15) | 0% |
| 1 | 1.35 (± 0.12) | 4.9% |
| 2 | 1.21 (± 0.11) | 14.8% |
| 4 | 0.98 (± 0.09) | 31.0% |
| 8 | 0.75 (± 0.07) | 47.2% |
| 16 | 0.52 (± 0.06) | 63.4% |
| 32 | 0.38 (± 0.04) | 73.2% |
Visualization of Workflows and Pathways
Experimental Workflow for MBIC Determination
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Logical Flow for Assessing Pre-formed Biofilm Eradication
Caption: Workflow for assessing the eradication of pre-formed biofilms.
Postulated Signaling Pathway Inhibition by this compound
Caption: this compound's potential mechanism of biofilm inhibition via quorum sensing.
References
- 1. karger.com [karger.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal violet assay [bio-protocol.org]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 12. static.igem.org [static.igem.org]
- 13. Frontiers | this compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Azithromycin Instability in Acidic Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges of azithromycin instability in acidic cell culture environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound losing activity in my cell culture experiments?
This compound is a macrolide antibiotic known for its instability in acidic conditions. Many standard cell culture media have a slightly acidic pH, which can be further lowered by cellular metabolism. In an acidic aqueous environment, this compound undergoes acid-catalyzed hydrolysis, primarily through the cleavage of the ether bond connected to the cladinose sugar.[1][2] This degradation leads to a loss of the antibiotic's structural integrity and, consequently, its biological activity.
Q2: At what pH is this compound most stable?
Studies have shown that this compound exhibits maximum stability in a pH range of 6.0 to 7.2, with optimal stability observed at approximately pH 6.3 in a 0.05 M potassium phosphate buffer.[3] Its stability significantly decreases as the pH becomes more acidic. For instance, the stability of this compound improves tenfold for each unit increase in pH from 1.0 to 4.1.[1][2]
Q3: What are the primary degradation products of this compound in acidic media?
The major degradation product of this compound in acidic conditions is desosaminylazitromycin.[3] This compound is formed by the hydrolytic loss of the cladinose sugar from the parent molecule.[3] At a pH of 6.0, desosaminylazitromycin is the predominant degradation product.[3] Other degradation products associated with the opening of the macrocyclic lactone ring have also been identified.[4]
Q4: Do the degradation products of this compound have any biological activity or toxicity?
While the primary degradation product, desosaminylazitromycin, results from the loss of a key sugar moiety, its specific biological activity and cytotoxicity in cell culture are not extensively documented in readily available literature. However, it is established that the degradation of erythromycin A, a related macrolide, into anhydroerythromycin results in a loss of antimicrobial activity.[1][2] It is reasonable to infer that significant structural changes to this compound upon degradation will likely alter its biological effects. Some studies on the photocatalytic degradation of this compound have identified degradation products that did not show toxic properties.[5][6] However, this compound itself has been reported to have potential cytotoxic effects in certain cell types, such as enhancing the cytotoxicity of DNA-damaging drugs in lung cancer cells and inducing mitochondrial toxicity in human mammary epithelia and fibroblasts.[7][8] Therefore, it is crucial to consider that both the loss of the parent compound and the potential effects of its degradants could impact experimental outcomes.
Troubleshooting Guide
Encountering issues with this compound in your experiments? This guide will help you troubleshoot common problems related to its instability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no antibiotic effect | This compound degradation due to acidic culture medium. | 1. Monitor and buffer the pH of your culture medium: Maintain the pH between 7.2 and 7.4 using a suitable biological buffer (e.g., HEPES). 2. Prepare fresh this compound solutions: Prepare stock solutions and dilute them into the culture medium immediately before use. 3. Use a stabilization strategy: Encapsulate this compound in pH-sensitive polymers like Eudragit L100 or complex it with cyclodextrins (see Experimental Protocols section). |
| Unexpected changes in cell morphology or viability | Potential cytotoxicity of this compound or its degradation products. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line. 2. Minimize exposure time: Treat cells for the shortest duration necessary to achieve the desired effect. 3. Consider stable analogs: If instability and potential side effects are a persistent issue, consider using more stable alternatives like solithromycin or telithromycin. |
| Variability between experiments | Inconsistent pH of culture media or degradation of this compound stock solutions. | 1. Standardize media preparation: Ensure consistent pH of all batches of culture media. 2. Aliquot and store stock solutions properly: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Logical Troubleshooting Workflow
Data Presentation: this compound Stability
The following tables summarize the stability of this compound under different pH conditions.
Table 1: pH-Dependent Degradation of this compound
| pH | Temperature (°C) | Time for 10% Decay (T1/10) | Reference |
| 2.0 | 37 | 20.1 minutes | [1] |
| 1.0 - 4.1 | 30 | Stability improves tenfold per unit increase in pH | [1][2] |
| 6.3 | Not Specified | Maximum stability | [3] |
Table 2: Comparative Stability of Macrolide Antibiotics in Acidic Conditions
| Antibiotic | pH | Temperature (°C) | Time for 10% Decay (T1/10) | Reference |
| This compound | 2.0 | 37 | 20.1 minutes | [1] |
| Erythromycin A | 2.0 | 37 | 3.7 seconds | [1] |
| Clarithromycin | 1.39 | Not Specified | 17 minutes | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Eudragit RL 100 Nanoparticles
This protocol describes the encapsulation of this compound within Eudragit RL 100 nanoparticles to protect it from acidic degradation, based on the single emulsion-solvent evaporation method.[10]
Materials:
-
This compound (AZM)
-
Eudragit RL 100 (ERL)
-
Methanol
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
Magnetic stirrer
-
Ultrasonic bath
-
Insulin syringe
Procedure:
-
Prepare a 1.25% (w/v) PVA solution by dissolving PVA in distilled water using an ultrasonic bath for 30 minutes.
-
Dissolve this compound and Eudragit RL 100 in methanol at the desired ratio (e.g., 1:5 or 1:10 drug-to-polymer ratio) by stirring on a magnetic stirrer at 600 rpm for 2 hours at room temperature.
-
Draw the this compound-Eudragit solution into an insulin syringe.
-
Add the organic phase dropwise into 20 mL of the 1.25% PVA solution while stirring at 900 rpm.
-
Continue stirring for 10 minutes to allow for nanoparticle formation.
-
The resulting nanoparticle suspension can be used for in vitro experiments. It is recommended to characterize the nanoparticles for size, zeta potential, and drug loading.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is adapted from methods used to enhance the solubility of this compound and can be applied to improve its stability in culture media.[11][12][13]
Materials:
-
This compound
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or appropriate buffer
-
Mortar and pestle
-
Stirrer
Procedure (Kneading Method):
-
Weigh the desired amounts of this compound and cyclodextrin (e.g., a 1:1 molar ratio).
-
Place the cyclodextrin in a mortar and add a small amount of water or buffer to form a paste-like consistency.
-
Add the this compound to the cyclodextrin paste and mix thoroughly by kneading for 30-60 minutes.
-
Dry the resulting mixture (e.g., in a hot air oven at 40-50°C or by freeze-drying).
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which can be dissolved in cell culture medium.
Signaling Pathways and Visualizations
This compound is known to modulate several key signaling pathways, primarily those involved in inflammation.
Inhibition of NF-κB Signaling Pathway
This compound can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by preventing the nuclear translocation of NF-κB, which in turn reduces the expression of pro-inflammatory genes.
Alternatives to this compound
For experiments where this compound's instability is a persistent issue, consider using more stable analogs.
-
Solithromycin: A fluoroketolide that demonstrates greater metabolic stability and potent activity, even at acidic pH.[14][15][16]
-
Telithromycin: A ketolide that is more stable in acidic environments compared to erythromycin A and is designed to overcome some forms of macrolide resistance.[17][18]
These alternatives may offer more consistent results in acidic culture conditions. However, it is essential to validate their efficacy and potential off-target effects in your specific experimental system. A variety of other antibiotics from different classes can also be considered depending on the target bacteria, including doxycycline, amoxicillin, and levofloxacin.[19][20]
References
- 1. Comparison of the acid stability of this compound and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the acid stability of this compound and erythromycin A. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pH-Dependent stability of this compound in aqueous solution and structure identification of two new degradation products [iris.cnr.it]
- 5. Photocatalytic Degradation of this compound by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances the cytotoxicity of DNA‐damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Toxicity of this compound Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of In Vitro Activities of Solithromycin at Different pHs and Its Intracellular Activity against Clinical Isolates of Neisseria gonorrhoeae from a Laboratory Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Solithromycin (CEM-101) after Single or Multiple Oral Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ketolides-telithromycin, an example of a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microbiological profile of telithromycin, the first ketolide antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Top Zithromax (this compound) alternatives and how to switch your Rx [singlecare.com]
- 20. drugs.com [drugs.com]
Troubleshooting Azithromycin Solubility for Stock Solutions: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing azithromycin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is readily soluble in several organic solvents. For aqueous applications, it is sparingly soluble and requires specific preparation methods.[1]
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: this compound is a weakly basic drug with low water solubility, which is highly dependent on pH.[2][3] Direct dissolution in neutral or alkaline aqueous buffers can be challenging.
Q3: How does pH affect the solubility and stability of this compound?
A3: this compound's solubility significantly increases in acidic conditions.[4] However, its stability decreases in acidic environments, leading to degradation.[5] Conversely, in neutral to alkaline conditions, its solubility decreases.[2]
Q4: What is the best practice for preparing an aqueous solution of this compound?
A4: The recommended method is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as ethanol, and then slowly add the aqueous buffer to the desired final concentration.[1]
Q5: Can I store my this compound stock solution? If so, under what conditions?
A5: Organic stock solutions are generally more stable. For instance, in DMSO, it is recommended to prepare it fresh, though some antibiotic stocks are stored in aliquots at -70°C for 3-12 months.[6] Aqueous solutions are less stable and it is often recommended not to store them for more than one day.[1] Reconstituted ZITHROMAX® for injection is stable for 24 hours at or below 30°C, or for 72 hours if refrigerated (2-8°C).[7]
Troubleshooting Guide
Problem: this compound powder is not dissolving.
| Possible Cause | Suggested Solution |
| Incorrect Solvent | This compound has poor solubility in water. Use an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) for initial dissolution.[1] |
| pH of Aqueous Buffer | The pH of the aqueous buffer is too high (neutral or alkaline), reducing solubility.[2][4] Consider using a slightly acidic buffer, but be mindful of potential degradation.[5][8] |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming may aid dissolution, but be cautious as excessive heat can cause degradation. |
Problem: A precipitate forms after adding the aqueous buffer to the organic stock solution.
| Possible Cause | Suggested Solution |
| High Final Concentration | The desired final concentration in the aqueous buffer may exceed the solubility limit of this compound at that specific pH and co-solvent percentage. Try preparing a more dilute solution. |
| Rapid Addition of Buffer | Adding the aqueous buffer too quickly can cause the drug to precipitate out of the solution. Add the buffer slowly while vortexing or stirring. |
| pH Shock | A significant difference in pH between the organic stock and the aqueous buffer can lead to precipitation. Ensure the pH of the final solution is in a range where this compound is soluble. |
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents and conditions.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility |
| Ethanol | ~16 mg/mL[1] |
| Dimethylformamide (DMF) | ~16 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL[1] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Solubility |
| 2.9 | ~440 mg/mL[4] |
| 7.4 | ~5 mg/mL[4] |
| 10.3 | ~0.005 mg/mL[4] |
Note: The amorphous form of this compound has shown to have significantly increased water solubility compared to the crystalline dihydrate form.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Store the stock solution at an appropriate temperature, typically -20°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Thaw the organic stock solution of this compound at room temperature.
-
In a separate sterile tube, prepare the desired volume of aqueous buffer at the appropriate pH.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound organic stock solution drop by drop.
-
Continue to vortex for a few minutes to ensure the solution is homogenous.
-
Use the freshly prepared aqueous solution immediately for your experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationship between pH, solubility, and stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Physico-Chemical Properties, Aerosolization and Dissolution of Co-Spray Dried this compound Particles with L-Leucine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the acid stability of this compound and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. ZITHROMAX (this compound dihydrate) 11 Storage, Stability And Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 8. pH-Dependent stability of this compound in aqueous solution and structure identification of two new degradation products [pubmed.ncbi.nlm.nih.gov]
- 9. Amorphous this compound with improved aqueous solubility and intestinal membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Azithromycin Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of azithromycin in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity in primary cell cultures?
A1: this compound can induce cytotoxicity in primary cells through several mechanisms:
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and subsequent oxidative damage.[1][2][3][4] This can trigger apoptosis (programmed cell death).[1][4]
-
Inhibition of Autophagy and Mitophagy: this compound is a known inhibitor of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[5][6][7][8][9] By blocking autophagic flux, this compound can lead to the accumulation of damaged mitochondria and other cellular components, ultimately causing cell death.[10][11]
-
Lysosomal Membrane Permeabilization (LMP): In some contexts, particularly in combination with other drugs, this compound can enhance LMP, leading to the release of lysosomal enzymes into the cytoplasm and triggering apoptosis.[5]
-
Induction of Apoptosis: this compound has been shown to directly induce apoptosis in various cell types, including human neutrophils and airway smooth muscle cells.[12][13]
Q2: At what concentrations does this compound typically become cytotoxic to primary cells?
A2: The cytotoxic concentration of this compound can vary significantly depending on the primary cell type, duration of exposure, and the specific assay used to measure cytotoxicity. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions through a dose-response experiment.
| Cell Type | Cytotoxic Concentration (Approximate) | Observation | Reference |
| Human Primary Neuron Cells | Clinically relevant concentrations | Induction of apoptosis | [1] |
| Human Mammary Epithelia (MCF-12A) | IC50: 94 ± 33 µg/mL (7 days) | Inhibition of proliferation | [14] |
| Human Primary Fibroblasts | IC50: 115 ± 49 µg/mL (7 days) | Inhibition of proliferation | [14] |
| Rabbit Corneal Epithelial Cells | > 1.5% | Low toxicity observed below this concentration | [15][16] |
| Primary Human Osteoblasts | 100 µg/mL | 20-30% cytotoxicity | [17] |
Q3: Are there any known strategies to reduce this compound-induced cytotoxicity?
A3: Yes, several strategies can be employed to mitigate this compound's cytotoxic effects:
-
Co-treatment with Antioxidants: Since a primary mechanism of this compound cytotoxicity is oxidative stress resulting from mitochondrial dysfunction, co-treatment with antioxidants like N-acetylcysteine (NAC) or superoxide dismutase (SOD) can be effective.[1][2]
-
Careful Dose and Duration Optimization: Performing a thorough dose-response and time-course experiment for your specific primary cell type is essential to identify a concentration and duration that minimizes cytotoxicity while achieving the desired experimental effect.
-
Modulation of Autophagy: While this compound is an autophagy inhibitor, understanding this mechanism can inform experimental design. For instance, if the experimental goal is independent of autophagy modulation, it may be possible to use autophagy inducers to counteract the inhibitory effect, though this requires careful validation.
-
Use of Preservative-Free Formulations: For certain applications, particularly in ophthalmology research, using preservative-free this compound formulations can reduce overall cytotoxicity.[15]
Troubleshooting Guide
Problem 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment (e.g., MTT, LDH assay) to determine the IC50 and select a sub-lethal concentration for your experiments. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the optimal incubation time that minimizes cell death. |
| Oxidative stress. | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or superoxide dismutase (SOD).[1][2] Measure ROS levels to confirm oxidative stress. |
| Induction of apoptosis. | Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to confirm apoptosis. If confirmed, consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to investigate if it rescues the phenotype, though this may interfere with your experimental question. |
Problem 2: Unexpected changes in cellular morphology (e.g., vacuolization).
| Possible Cause | Troubleshooting Step |
| Inhibition of autophagy. | The formation of cytoplasmic vacuoles is a characteristic feature of autophagy inhibition by this compound.[9] This is due to the accumulation of autophagosomes that cannot fuse with lysosomes. Confirm this by staining for autophagic markers like LC3. |
| Mitochondrial swelling. | This compound can cause mitochondrial swelling and disruption of cristae.[2][3] This can be visualized using transmission electron microscopy (TEM). |
| Lysosomal accumulation. | This compound can accumulate in lysosomes, leading to their enlargement.[18] This can be observed using lysosomal dyes like LysoTracker. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in primary cell lots. | Primary cells can have inherent variability between donors. Always characterize each new lot of cells and perform initial dose-response curves. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved. Filter-sterilize the stock solution. |
| Cell confluence at the time of treatment. | Standardize the cell seeding density and ensure that cells are in the exponential growth phase and at a consistent confluence level when treated with this compound. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Oxidative Stress by Measuring Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well black plate, chamber slide) and treat with this compound at the desired concentration and duration. Include a positive control (e.g., H2O2) and a vehicle control.
-
ROS Probe Loading: Remove the treatment medium and incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA, DHE) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold change in ROS production.
Signaling Pathways and Workflows
This compound-Induced Cytotoxicity Pathway
This diagram illustrates the key signaling pathways involved in this compound-induced cytotoxicity, primarily through mitochondrial dysfunction and autophagy inhibition.
Caption: Key pathways of this compound-induced cytotoxicity.
Experimental Workflow for Investigating and Mitigating this compound Cytotoxicity
This workflow outlines the logical steps for a researcher to follow when investigating and attempting to mitigate the cytotoxic effects of this compound in their primary cell culture experiments.
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. Different influences on mitochondrial function, oxidative stress and cytotoxicity of antibiotics on primary human neuron and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Toxicity of this compound Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Mitochondria and Antibiotics: For Good or for Evil? [mdpi.com]
- 5. This compound enhances the cytotoxicity of DNA‐damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. This compound, a potent autophagy inhibitor for cancer therapy, perturbs cytoskeletal protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. In vitro anticancer effect of this compound targeting hypoxic lung cancer cells via the inhibition of mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro anticancer effect of this compound targeting hypoxic lung cancer cells via the inhibition of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound induces apoptosis in airway smooth muscle cells through mitochondrial pathway in a rat asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound: assessment of intrinsic cytotoxic effects on corneal epithelial cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. tonylutz.net [tonylutz.net]
- 18. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Technical Support Center: Azithromycin Resistance in Streptococcus pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals working on azithromycin resistance in Streptococcus pneumoniae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experimental work.
Issue: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results for this compound.
-
Question: My MIC results for S. pneumoniae isolates vary between experiments. What could be the cause?
-
Answer: Inconsistent MICs can arise from several factors. Ensure you are using a standardized inoculum of S. pneumoniae. The recommended inoculum size for standard MIC testing is 10^4 to 10^5 Colony Forming Units (CFU)/ml.[1] Variations in inoculum density can significantly impact the MIC value. Also, verify the quality and storage of your this compound stock solution and the Mueller-Hinton agar or broth, ensuring it is supplemented with 5% sheep blood for optimal pneumococcal growth.[2] Finally, confirm that incubation conditions (35°C with 5% CO2) are consistent across all experiments.[3]
-
-
Question: I have an S. pneumoniae isolate that is positive for erm(B) but shows a lower than expected this compound MIC. Why might this be?
-
Answer: While the erm(B) gene typically confers high-level resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype), its expression can be inducible or constitutive.[4][5] If the expression is inducible, a low level of an inducing agent (like erythromycin) may be required in the growth medium to observe high-level resistance. Without an inducer, the MIC may appear lower.
-
-
Question: My mef(E)-positive isolate has a very high this compound MIC, similar to an erm(B)-positive strain. Is this possible?
-
Answer: The mef(E) gene, part of the mef(E)/mel operon, typically confers low to moderate level resistance to 14- and 15-membered macrolides (M phenotype).[5][6][7] However, some strains can carry both erm(B) and mef(E)/mel, resulting in a high-level resistance phenotype.[4][7][8] It is advisable to screen for both genes to clarify the genetic basis of resistance.
-
Issue: Problems with PCR detection of resistance genes (erm(B) and mef(E)).
-
Question: I am not getting any PCR product for erm(B) or mef(E), even in isolates with high this compound MICs. What should I check?
-
Answer: First, ensure all PCR components have been added correctly and include a positive control to verify that all reagents are functional. If the positive control works, the issue might be with your template DNA quality or the PCR conditions. Analyze your DNA template for purity and concentration. If the DNA quality is poor, re-extract it. If the DNA quality is good, consider optimizing the PCR conditions. This could involve lowering the annealing temperature in 2°C increments or increasing the number of PCR cycles (up to 40).[9]
-
-
Question: I am seeing non-specific bands in my PCR for erm(B) and mef(E). How can I improve specificity?
-
Answer: Non-specific bands can be due to several factors. Review your primer design to ensure they are specific to the target genes with minimal homology to other sequences. You can use online tools like BLAST for this. Also, try increasing the annealing temperature in 2°C increments to enhance primer binding specificity. Reducing the amount of template DNA can also help minimize non-specific amplification.[9]
-
-
Question: My PCR for mef(E) is negative, but the isolate shows low-level this compound resistance. What other mechanism could be at play?
-
Answer: While mef(E) is the most common efflux-mediated resistance determinant in S. pneumoniae, other less common mechanisms could be involved. Additionally, mutations in the 23S rRNA genes or ribosomal proteins L4 and L22 can also confer macrolide resistance.[6] Therefore, if an isolate is negative for both erm(B) and mef(E) but exhibits this compound resistance, sequencing of the 23S rRNA genes and the genes encoding ribosomal proteins L4 and L22 is recommended.
-
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of this compound resistance in Streptococcus pneumoniae?
The two predominant mechanisms of acquired resistance to this compound in S. pneumoniae are:
-
Target site modification: This is most commonly due to the acquisition of the erm(B) gene, which encodes a methyltransferase. This enzyme dimethylates an adenine residue (A2058 in E. coli numbering) in the 23S rRNA, preventing macrolide binding to the ribosome.[5][6] This mechanism confers high-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[5]
-
Drug efflux: This is primarily mediated by the mef(E)/mel operon, which encodes a two-component efflux pump.[4][5] This pump actively removes 14- and 15-membered macrolides from the bacterial cell.[6] This mechanism typically results in low to moderate level resistance (M phenotype).[5][7]
Less commonly, mutations in the 23S rRNA genes or in the genes encoding ribosomal proteins L4 and L22 can also lead to this compound resistance.[6]
2. How do these resistance mechanisms affect the Minimum Inhibitory Concentration (MIC) of this compound?
The different resistance mechanisms generally result in different levels of this compound resistance:
-
erm(B)-mediated resistance (MLSB phenotype): Typically associated with high-level resistance, with this compound MICs often ≥256 μg/ml.[5]
-
mef(E)/mel-mediated resistance (M phenotype): Usually results in low to moderate-level resistance, with this compound MICs ranging from 1 to 16 μg/mL.[7]
-
Mutations in 23S rRNA or ribosomal proteins: The level of resistance can vary depending on the specific mutation and the number of mutated rRNA alleles.[6]
3. What is the prevalence of these resistance mechanisms?
The prevalence of erm(B) and mef(E) varies geographically.[6] In some regions, erm(B) is more common, while in others, mef(E) predominates. Dual resistance, where an isolate carries both erm(B) and mef(E)/mel, is also increasingly reported.[4] For example, a study in Taiwan from 2006-2010 found that among this compound-resistant S. pneumoniae isolates, 59% carried erm(B), 22% had mef(A) (a related efflux gene), and 19% carried both.[8]
4. Can this compound resistance be induced?
Yes, the expression of both the erm(B) gene and the mef(E)/mel operon can be inducible by macrolides.[4][5] This means that exposure to sub-inhibitory concentrations of drugs like erythromycin or this compound can lead to increased expression of these resistance genes and consequently, a higher level of resistance.
Data Presentation
Table 1: this compound MICs Associated with Different Resistance Mechanisms in S. pneumoniae
| Resistance Mechanism | Genotype | Phenotype | Typical this compound MIC Range (µg/mL) |
| Ribosomal Methylation | erm(B) | MLSB (Macrolide-Lincosamide-Streptogramin B) | ≥256[5] |
| Drug Efflux | mef(E)/mel | M (Macrolide) | 1 - 16[7] |
| Dual Resistance | erm(B) + mef(E)/mel | MLSB | High, similar to erm(B) alone |
| 23S rRNA Mutation | e.g., A2059G | Target Site Modification | Variable, can be high |
| Ribosomal Protein Mutation | e.g., in L4 or L22 | Target Site Modification | Variable, generally lower than erm(B) |
Table 2: Prevalence of erm(B) and mef(A)/mef(E) in this compound-Resistant S. pneumoniae Isolates from a Study in Taiwan (2006-2010)
| Year | Total this compound-Resistant Isolates | erm(B) positive (%) | mef(A) positive (%) | Both erm(B) and mef(A) positive (%) |
| 2006 | 110 | Not specified | Not specified | 10 |
| 2010 | 60 | Not specified | Not specified | 25 |
| Overall | 486 | 59 | 22 | 19 |
| (Data adapted from a study investigating this compound-resistant S. pneumoniae in Taiwan)[8] |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. pneumoniae using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% lysed horse blood
-
This compound stock solution
-
S. pneumoniae isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C, 5% CO2)
-
Plate reader (optional)
Procedure:
-
Prepare this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.015 to 256 µg/mL. b. Transfer 50 µL of each this compound dilution to the corresponding wells of the test microtiter plate.
-
Prepare Bacterial Inoculum: a. From a fresh culture plate, pick several colonies of the S. pneumoniae isolate and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.
-
Inoculate the Microtiter Plate: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL per well. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: a. Incubate the plate at 35°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determine the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure optical density.
Protocol 2: PCR for Detection of erm(B) and mef(E) Genes
This protocol outlines the steps for detecting the presence of the erm(B) and mef(E) resistance genes in S. pneumoniae using polymerase chain reaction (PCR).
Materials:
-
DNA extraction kit
-
S. pneumoniae isolate
-
Primers for erm(B) and mef(E)
-
Taq DNA polymerase and buffer
-
dNTPs
-
MgCl2
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: a. Extract genomic DNA from the S. pneumoniae isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: a. Prepare a PCR master mix containing Taq DNA polymerase, buffer, dNTPs, MgCl2, and forward and reverse primers for either erm(B) or mef(E). b. Add the extracted DNA template to the PCR master mix. c. Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
- Initial denaturation: 94°C for 5 minutes
- 30-35 cycles of:
- Denaturation: 94°C for 30-60 seconds
- Annealing: 50-60°C for 30-60 seconds (primer-dependent)
- Extension: 72°C for 60-90 seconds (dependent on amplicon size)
- Final extension: 72°C for 5-10 minutes
-
Gel Electrophoresis: a. Load the PCR products onto an agarose gel. b. Run the gel to separate the DNA fragments by size. c. Visualize the DNA bands under UV light after staining with an intercalating agent (e.g., ethidium bromide). The presence of a band of the expected size for erm(B) or mef(E) indicates a positive result.
Protocol 3: Sequencing of 23S rRNA and Ribosomal Protein Genes (L4 and L22)
This protocol describes the general workflow for identifying mutations in the 23S rRNA, L4, and L22 genes that may confer this compound resistance.
Materials:
-
Extracted genomic DNA from S. pneumoniae
-
Primers flanking the target regions of the 23S rRNA, rplD (L4), and rplV (L22) genes
-
PCR reagents (as in Protocol 2)
-
PCR product purification kit
-
Sequencing facility or in-house sequencing equipment
Procedure:
-
PCR Amplification of Target Regions: a. Amplify the regions of interest within the 23S rRNA genes and the rplD and rplV genes using PCR with specific primers.
-
Purification of PCR Products: a. Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit.
-
DNA Sequencing: a. Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: a. Align the obtained sequences with the corresponding wild-type sequences from a susceptible S. pneumoniae reference strain. b. Identify any nucleotide changes (mutations) in the resistant isolate's sequence.
Mandatory Visualizations
Caption: Overview of this compound resistance mechanisms in S. pneumoniae.
Caption: Workflow for investigating this compound resistance in S. pneumoniae.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Frontiers | Macrolide Resistance in Streptococcus pneumoniae [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting your PCR [takarabio.com]
Technical Support Center: Azithromycin HPLC-UV Analysis
Welcome to the technical support center for the HPLC-UV analysis of azithromycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this analytical technique.
Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC-UV analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and how can I resolve this?
Answer:
Peak asymmetry for basic compounds like this compound is a common issue in reversed-phase HPLC. Here are the likely causes and recommended solutions:
-
Secondary Interactions: this compound, being a basic compound, can interact with residual acidic silanol groups on the silica-based column packing material, leading to peak tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For this compound, a higher pH is generally preferred to ensure it is in a non-ionized state, which improves peak symmetry.[3][4][5]
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type. Consider using a guard column to extend the life of your analytical column.
-
Issue 2: Retention Time Variability
Question: I am observing significant shifts in the retention time of this compound between injections. What could be causing this?
Answer:
Inconsistent retention times can compromise the reliability of your results, especially for impurity profiling where relative retention times are used for peak identification.[7][8] Here are the common causes and solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
-
Mobile Phase Composition Changes: Evaporation of the organic solvent from the mobile phase reservoir can alter its composition over time, affecting retention.
-
Solution: Keep the mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily and degas it properly before use.[9]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[8]
-
Pump Performance Issues: Inconsistent flow rates due to pump malfunctions (e.g., leaks, worn seals, check valve issues) can cause retention time shifts.
-
Solution: Perform regular maintenance on your HPLC pump. Check for leaks and ensure the pump is delivering a consistent flow rate.
-
Issue 3: Poor Resolution
Question: I am unable to adequately separate this compound from its related impurities or degradation products. How can I improve the resolution?
Answer:
Achieving baseline separation is critical for accurate quantification. Here are some strategies to improve resolution:
-
Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in the mobile phase has a significant impact on selectivity and resolution.
-
Adjust Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization state of this compound and its impurities, thereby affecting their retention and improving resolution.[4]
-
Solution: Experiment with different pH values within the stable range of your column. A pH of 6.5 has been shown to resolve this compound from its degradation products.[4]
-
-
Change Column Chemistry: Different stationary phases (e.g., C18 vs. C8) exhibit different selectivities.[2]
-
Solution: If optimizing the mobile phase is insufficient, try a column with a different stationary phase chemistry.[8]
-
-
Modify Gradient Program: For complex separations, a gradient elution is often necessary.
-
Solution: Adjust the gradient slope, initial and final mobile phase compositions, and the duration of the gradient to improve the separation of closely eluting peaks.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC-UV analysis issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical UV wavelength for this compound detection?
A1: this compound has a weak chromophore. The most commonly used UV detection wavelengths are in the low UV range, typically between 210 nm and 215 nm, to achieve the highest sensitivity.[2][3][4][5][9][10]
Q2: What type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase C18 or C8 columns are most commonly used for this compound analysis.[2][3][9][10] C18 columns generally provide better resolution for separating this compound from its related compounds.[2] It is also beneficial to use a column that is stable at higher pH values.
Q3: How should I prepare the mobile phase for this compound analysis?
A3: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][5][6][9][10] The pH of the aqueous buffer is often adjusted to the alkaline range (pH 7.5-8.5) to improve peak shape.[3][6][9] It is crucial to filter and degas the mobile phase before use to prevent blockages and baseline noise.[9]
Q4: Can I use an isocratic method for this compound analysis?
A4: Yes, isocratic methods are suitable for the routine analysis of this compound, especially for assay and content uniformity testing.[2][3][4] However, for the separation of multiple impurities and degradation products, a gradient method may be necessary to achieve adequate resolution within a reasonable run time.[7]
Q5: What are the common degradation pathways for this compound under stress conditions?
A5: this compound is known to degrade under acidic, alkaline, and oxidative stress conditions.[4][6][11][12] Acid hydrolysis is a significant degradation pathway.[4][12] Understanding these degradation profiles is crucial for developing a stability-indicating method.
Experimental Protocol: A General HPLC-UV Method for this compound
This protocol provides a general starting point for the HPLC-UV analysis of this compound. Method optimization will likely be required based on your specific instrumentation and analytical needs.
1. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1 M KH2PO4 buffer (pH 6.5) (25:75 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 43°C[4] |
| Detection Wavelength | 215 nm[4] |
| Injection Volume | 20 µL |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare a 0.1 M solution of potassium dihydrogen phosphate (KH2PO4).
-
Adjust the pH of the buffer to 6.5 using an appropriate base (e.g., potassium hydroxide).
-
Mix the buffer and acetonitrile in the specified ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum degassing.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a mixture of acetonitrile and water (50:50 v/v) to obtain a known concentration (e.g., 1 mg/mL).[4]
-
Further dilute with the mobile phase to the desired working concentration.
-
-
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the dissolution solvent (e.g., acetonitrile/water), sonicate to dissolve, and then dilute to volume.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Experimental Workflow Diagram
Caption: A standard workflow for performing HPLC-UV analysis of this compound.
Quantitative Data Summary
Table 1: Typical Chromatographic Conditions for this compound HPLC-UV Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8, 250mm x 4.6mm, 5µm[9] | XTerra® RP18, 250 mm x 4.6 mm, 5 µm[4] | ODS-3, 250 mm x 4.6 mm, 5 µm[10] |
| Mobile Phase | Phosphate buffer (pH 7.5) and Methanol (20:80 v/v)[9] | Acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M TBAH (pH 6.5), and Water (25:15:1:59 v/v/v/v)[4] | Methanol and Phosphate buffer (9:1 v/v)[10] |
| Flow Rate | 1.2 mL/min[9] | 1.0 mL/min[4] | 1.2 mL/min[10] |
| Wavelength | 210 nm[9] | 215 nm[4] | 210 nm[10] |
| Column Temp. | 45°C[9] | 43°C[4] | 40°C[10] |
| Retention Time | 8.35 min[9] | Not specified | Not specified |
Table 2: System Suitability Parameters
| Parameter | Typical Acceptance Criteria | Reference |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | [7] |
| Theoretical Plates (N) | > 1500 | [5] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | [6][9] |
| Resolution (Rs) | > 1.4 (between critical pairs) | [5][7] |
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a Simple RP-HPLC-UV Method for Determination of this compound in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of this compound in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsr.in [japsr.in]
- 7. waters.com [waters.com]
- 8. academic.oup.com [academic.oup.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Stress degradation studies on this compound and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing Azithromycin Biofilm Disruption Assays
Welcome to the technical support center for optimizing your azithromycin biofilm disruption assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for treating bacterial biofilms with this compound?
The optimal incubation time for this compound treatment depends on the research question, the bacterial species, and whether the goal is to prevent biofilm formation or disrupt an established biofilm. For preventing biofilm formation, this compound is typically added at the time of inoculation and incubated for 24 to 72 hours.[1][2] To disrupt pre-formed or mature biofilms, the biofilm is first allowed to establish (commonly for 24 to 72 hours), followed by treatment with this compound for another 24 to 72 hours.[2]
Q2: What concentration of this compound should I use in my assay?
Sub-inhibitory concentrations of this compound are frequently used to study its effects on biofilm formation and disruption without killing the bacteria.[1][3] The appropriate concentration is strain-dependent and is often determined as a fraction of the Minimum Inhibitory Concentration (MIC). Common concentrations cited in the literature range from 0.125 µg/mL to 64 µg/mL.[1] It is recommended to perform a dose-response experiment to determine the optimal sub-inhibitory concentration for your specific bacterial strain.
Q3: My results are highly variable. What are the common causes of variability in biofilm assays?
Variability in biofilm assays can arise from several factors:
-
Inconsistent inoculation density: Ensure a standardized bacterial inoculum is used for each experiment.
-
Pipetting errors: Careful and consistent pipetting techniques are crucial, especially when working with small volumes in microtiter plates.
-
Washing steps: Inconsistent washing can lead to either removal of biofilm or insufficient removal of planktonic cells, both affecting the final reading.
-
Evaporation: Ensure proper sealing of plates during long incubation periods to prevent evaporation, which can concentrate media components and affect biofilm growth.
-
Choice of growth medium: Different media can significantly impact biofilm formation. Using a medium that better mimics in vivo conditions, such as RPMI 1640, has been shown to increase the susceptibility of Pseudomonas aeruginosa biofilms to this compound.[2]
Q4: How can I quantify the disruption of the biofilm after this compound treatment?
Several methods can be used to quantify biofilm disruption:
-
Crystal Violet (CV) Staining: This is a simple and common method to quantify total biofilm biomass. The biofilm is stained with crystal violet, and after washing, the retained dye is solubilized and its absorbance is measured.[4][5]
-
Colony Forming Unit (CFU) Counting: To determine the number of viable bacteria within the biofilm, the biofilm can be physically disrupted (e.g., by sonication or scraping) and the resulting cell suspension serially diluted and plated for CFU enumeration.[2]
-
Confocal Laser Scanning Microscopy (CLSM): This technique allows for the visualization of the three-dimensional structure of the biofilm and can be used with live/dead stains to assess the viability of bacteria within the biofilm.[6]
Q5: What is the mechanism of action of this compound on bacterial biofilms?
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][7] This interference with protein synthesis can, at sub-inhibitory concentrations, affect the production of factors essential for biofilm formation and maintenance, such as extracellular polymeric substances (EPS) and quorum sensing molecules.[8] For instance, this compound has been shown to inhibit the synthesis of the quorum sensing signaling molecule 3-O-C12 HSL in Pseudomonas aeruginosa.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No biofilm formation | Inappropriate growth medium or incubation conditions. The bacterial strain may be a poor biofilm former. | Optimize growth conditions (e.g., try different media, extend incubation time). Use a known biofilm-forming strain as a positive control. |
| High background in crystal violet assay | Insufficient washing, leading to staining of planktonic cells. | Increase the number and vigor of washing steps. Ensure complete removal of liquid after each wash. |
| This compound appears to have no effect | The biofilm may be highly resistant. The concentration of this compound may be too low. The treatment time may be too short. | Test a wider range of this compound concentrations, including those above the MIC. Increase the duration of this compound exposure. Consider the age of the biofilm, as mature biofilms are often more resistant.[6] |
| Contamination of cultures | Poor aseptic technique. | Strictly follow aseptic techniques during all experimental manipulations. Use sterile media and reagents. |
Experimental Protocols
Protocol 1: Crystal Violet Assay for Biofilm Quantification
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into an appropriate liquid medium and incubate overnight at the optimal temperature with shaking.
-
Inoculum Standardization: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Biofilm Formation: Add 200 µL of the standardized bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium only as a negative control. Incubate the plate at the optimal temperature for 24-72 hours without shaking to allow for biofilm formation.
-
This compound Treatment: After the desired biofilm formation period, carefully remove the planktonic cells by aspiration. Gently wash the wells twice with sterile phosphate-buffered saline (PBS). Add 200 µL of fresh medium containing the desired concentration of this compound to the wells. Include control wells with medium only (no this compound). Incubate for a further 24-72 hours.
-
Crystal Violet Staining: Aspirate the medium and wash the wells three times with PBS. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[4][5]
Data Presentation
Table 1: Effect of this compound on Nontypeable Haemophilus influenzae Biofilm Formation
| Strain | This compound Concentration (µg/mL) | Incubation Time (h) | Biofilm Inhibition | Reference |
| 2019-GFP | 0.125 | 48 | Significant decrease in biomass and thickness | [1] |
| S52 | 8 | 24 | Marked decrease in biofilm formation | [1] |
| S53 | 16 | 24 | Marked decrease in biofilm formation | [1] |
| S57 | 64 | 24 | Marked decrease in biofilm formation | [1] |
Table 2: Effect of this compound on Staphylococcus xylosus Biofilm Formation
| This compound Concentration | Incubation Time (h) | Biofilm Inhibition | Reference |
| 1/2-MIC (0.25 µg/mL) | 24 | Significant reduction | [3] |
| 1/4-MIC (0.125 µg/mL) | 24 | Significant reduction | [3] |
| 1/8-MIC (0.0625 µg/mL) | 24 | Significant reduction | [3] |
| 1/16-MIC (0.03125 µg/mL) | 24 | Significant reduction | [3] |
Table 3: Effect of this compound on Pseudomonas aeruginosa Biofilms
| Strain | Biofilm Age | This compound Concentration (µg/mL) | Treatment Time (h) | Biofilm Reduction | Reference |
| PAO1 | 24 h (Young) | 4 (in RPMI 1640) | 24 | MBIC90 | [2] |
| PAO1 | 72 h (Mature) | 2 (in RPMI 1640) | 72 | MBIC90 | [2] |
| ΔmutS | 24 h (Young) | 8 (in RPMI 1640) | 24 | MBIC90 | [2] |
| ΔnfxB | 24 h (Young) | 16 (in RPMI 1640) | 24 | MBIC90 | [2] |
Visualizations
Caption: Experimental workflow for this compound biofilm disruption assay.
Caption: Mechanism of action of this compound on bacterial biofilms.
References
- 1. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased susceptibility to this compound of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhamnolipid Micelles Assist this compound in Efficiently Disrupting Staphylococcus aureus Biofilms and Impeding Their Re-Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Retards Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action, resistance, synergism, and clinical implications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
Technical Support Center: Azithromycin Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the degradation of azithromycin in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in experimental solutions?
A1: this compound degradation in aqueous solutions is primarily influenced by three main factors:
-
pH: this compound is most stable in solutions with a pH of approximately 6.3.[1] Both acidic and alkaline conditions significantly accelerate its degradation.[2][3] Acid-catalyzed hydrolysis of the cladinose sugar is a major degradation pathway.[1][3]
-
Temperature: Elevated temperatures increase the rate of degradation.[1][4] It is crucial to control the temperature during long-term experiments to minimize variability.
-
Light Exposure: this compound is susceptible to photodegradation when exposed to ultraviolet (UV) and solar light.[2][4]
Q2: How can I minimize this compound degradation in my long-term cell culture experiments?
A2: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your culture medium as close to neutral as possible. If the experimental design permits, a pH of around 6.3 is optimal for this compound stability.[1]
-
Temperature Control: Incubate your experiments at a constant and appropriate temperature. Avoid temperature fluctuations.
-
Light Protection: Protect your solutions and experimental setup from direct light, especially UV sources. Use amber-colored containers or cover your plates and flasks with foil.
-
Fresh Preparations: For very long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals. The frequency of replacement will depend on the specific experimental conditions.
-
Antioxidants: In some formulations, antioxidants have been used to create a more stable this compound composition, though this is more common in pharmaceutical preparations than in in-vitro experiments.[5]
Q3: What are the known degradation products of this compound, and are they biologically active?
A3: The primary degradation product of this compound is desosaminylthis compound, which results from the hydrolytic loss of the cladinose sugar.[1] Other degradation products associated with the opening of the macrocyclic lactone ring have also been identified.[6] The biological activity of these degradation products is generally considered to be significantly lower than that of the parent compound.
Q4: How often should I replace my this compound-containing media in a multi-day experiment?
A4: The frequency of media replacement depends on the specific conditions of your experiment (pH, temperature, light exposure) and the acceptable level of this compound concentration decrease. It is recommended to perform a stability study under your specific experimental conditions to determine the degradation rate. Based on these results, you can establish a suitable media replacement schedule.
Troubleshooting Guides
Problem: Inconsistent experimental results in long-term studies with this compound.
| Possible Cause | Troubleshooting Step |
| Significant this compound Degradation | 1. Verify the pH of your stock solution and experimental medium. Adjust if necessary to be as close to neutral as your experiment allows. 2. Ensure consistent temperature control throughout the experiment. 3. Protect your experimental setup from light. 4. Quantify this compound concentration at the beginning and end of a pilot experiment to assess the extent of degradation. |
| Variability in Stock Solution Preparation | 1. Prepare a fresh stock solution of this compound for each experiment. 2. Use a validated method to determine the concentration of your stock solution. |
| Interaction with Other Media Components | 1. Review the composition of your experimental medium for any components that might react with this compound. 2. If possible, simplify the medium to include only essential components. |
Problem: Precipitate formation in this compound solutions.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | 1. Ensure you are using an appropriate solvent for your initial stock solution (e.g., DMSO).[7] 2. When diluting into aqueous media, ensure thorough mixing. 3. Do not exceed the solubility limit of this compound in your final experimental medium. |
| pH-dependent Solubility | 1. Check the pH of the solution. This compound solubility can be affected by pH. |
Quantitative Data on this compound Degradation
Table 1: Effect of pH on this compound Stability
| pH | Conditions | Observations | Reference |
| 2.0 | 37°C in aqueous solution | Time for 10% decay was 20.1 minutes. | [3] |
| 6.0 - 7.2 | Buffered solutions | Degradation is pH-dependent. Maximum stability at approximately pH 6.3. | [1][6] |
| 9.0 | Irradiated solution with H2O2 | Highest degradation observed at this pH. | [8] |
Table 2: Effect of Temperature on this compound Stability
| Temperature | Conditions | Observations | Reference |
| 20°C - 50°C | Reconstituted oral suspension | Stable for 10 days with less than 5% change in concentration. | [9] |
| 55°C | Storage | Used for forced degradation studies to identify degradation products. | [10] |
| 70°C - 100°C | Aqueous solution | The degradation rate obeyed the Arrhenius equation. | [1] |
Table 3: Effect of Light on this compound Stability
| Light Source | Conditions | Observations | Reference |
| Ultraviolet (UV) Light | Ophthalmic preparations | Significant degradation observed. | [2][4] |
| Solar Light | Ophthalmic preparations | Caused degradation of the drug. | [2][4] |
Experimental Protocols
Protocol 1: Determining this compound Stability Under Specific Experimental Conditions
Objective: To quantify the degradation of this compound over time under the specific conditions of a planned long-term experiment.
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final experimental concentration in the same medium that will be used for the experiment.
-
Incubation: Aliquot the this compound-containing medium into multiple sterile, light-protected containers (e.g., amber vials or foil-wrapped tubes). Place these containers in the same incubator and under the same conditions (temperature, CO2, humidity) as the planned experiment.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove one aliquot for analysis.
-
Sample Analysis: Immediately analyze the concentration of this compound in the collected aliquot using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[1][6] Spectrophotometric methods can also be used.[11][12][13]
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics under your specific experimental conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To accurately measure the concentration of this compound in experimental samples.
Methodology (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Kromasil KR100-5C18, 150x4.6 mm, 5µm).[10]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M K2HPO4 adjusted to pH 8.2) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60).[10]
-
Flow Rate: A typical flow rate is around 0.9-1.0 mL/min.[10]
-
Detection Wavelength: this compound can be detected at approximately 210 nm.[10]
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.[10]
-
Standard Curve: Prepare a series of known concentrations of this compound to generate a standard curve for accurate quantification of unknown samples.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Comparison of the acid stability of this compound and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. US20080149521A9 - Methods of stabilizing this compound - Google Patents [patents.google.com]
- 6. pH-Dependent stability of this compound in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US20040266997A1 - Degradation products of this compound, and methods for their indentification - Google Patents [patents.google.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Green analytical methods for simultaneous determination of compounds having relatively disparate absorbance; application to antibiotic formulation of this compound and levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reducing background noise in azithromycin immunofluorescence staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize background noise and achieve high-quality results in your azithromycin immunofluorescence staining experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself cause background fluorescence in my immunofluorescence experiment?
A1: Yes, this compound can exhibit some autofluorescence, particularly when it accumulates at high concentrations within acidic cellular compartments like lysosomes.[1] Additionally, if you are using a fluorescently labeled version of this compound, its signal could contribute to the overall background. It is crucial to include an "this compound only" control (cells treated with this compound but without primary and secondary antibodies) to assess its intrinsic fluorescence under your experimental conditions.
Q2: How does the cellular uptake of this compound affect my staining protocol?
A2: this compound is known to be rapidly taken up and concentrated in phagocytic and non-phagocytic cells, often localizing within lysosomes.[1][2] This high intracellular concentration can potentially interfere with antibody penetration or lead to non-specific binding. Therefore, optimizing permeabilization and blocking steps is critical when working with this compound-treated cells.
Q3: I am observing high background in my this compound-treated samples. What are the most likely causes?
A3: High background in immunofluorescence can stem from several factors. When this compound is involved, the primary culprits to investigate are:
-
Autofluorescence: This can be from the cells themselves, the fixative, or the this compound.
-
Non-specific antibody binding: The primary or secondary antibody may be binding to unintended targets.
-
Suboptimal antibody concentrations: Using too much primary or secondary antibody can increase background noise.[1][3]
-
Inadequate blocking: Insufficient blocking can leave non-specific binding sites exposed.[1]
-
Inefficient washing: Residual unbound antibodies can contribute to background fluorescence.[3]
Troubleshooting Guides
Problem 1: High Autofluorescence
Symptoms:
-
Unstained, this compound-treated cells show significant fluorescence.
-
The background signal is broad-spectrum and appears in multiple channels.
| Potential Cause | Recommended Solution |
| Intrinsic cell/tissue fluorescence | Before staining, treat fixed cells/tissues with a quenching agent like 0.1% Sudan Black B in 70% ethanol for 10-30 minutes, followed by thorough washing. Alternatively, use a commercial anti-autofluorescence reagent. |
| Fixative-induced autofluorescence | Use fresh, high-quality paraformaldehyde (PFA). Avoid glutaraldehyde. Consider using a non-aldehyde-based fixative like methanol or acetone if compatible with your antibody. |
| This compound-induced fluorescence | Include an "this compound only" control. If the signal is significant, consider using a fluorophore for your target protein that has a narrow emission spectrum and is spectrally well-separated from the this compound fluorescence. |
Problem 2: Non-Specific Staining
Symptoms:
-
The negative control (no primary antibody) shows significant staining.
-
Staining appears diffuse throughout the cell instead of localized to the target structure.
| Potential Cause | Recommended Solution |
| Suboptimal primary/secondary antibody concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.[1][3] |
| Inadequate blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature). Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum for a goat anti-mouse secondary). Adding a non-ionic detergent like 0.1% Triton X-100 to the blocking buffer can also help. |
| Cross-reactivity of the secondary antibody | Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary). Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20). |
Experimental Protocols
Detailed Immunofluorescence Protocol for Cultured Cells Treated with this compound
This protocol provides a general framework. Optimization of fixation, permeabilization, and antibody concentrations is recommended for each specific cell type and target protein.
Materials:
-
Cultured cells on coverslips or in chamber slides
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody (specific to your target protein)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and this compound Treatment:
-
Plate cells on sterile coverslips or chamber slides and culture until they reach the desired confluency.
-
Treat cells with the desired concentration of this compound for the specified duration. Include appropriate vehicle controls.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in a dark, humidified chamber.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert immunomodulatory effects by influencing key signaling pathways. Understanding these pathways can provide context for your experimental observations.
This compound's Inhibitory Effect on the NF-κB Signaling Pathway
This compound can suppress the activation of NF-κB, a critical transcription factor in the inflammatory response.[4][5][6] It can achieve this by preventing the degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.[4] This leads to a reduction in the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Modulation of the mTOR Signaling Pathway
This compound can also suppress the activation of T-cells by directly inhibiting the mTOR (mammalian target of rapamycin) pathway.[7][8] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting mTOR, this compound can reduce T-cell proliferation and cytokine secretion.
Caption: this compound inhibits the mTOR signaling pathway in T-cells.
General Immunofluorescence Workflow
The following diagram outlines the key stages of an indirect immunofluorescence experiment, highlighting steps where background noise can be introduced and mitigated.
Caption: Key steps in an indirect immunofluorescence workflow.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treats diffuse panbronchiolitis by targeting T cells via inhibition of mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Azithromycin's Effect on Cell Proliferation in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with azithromycin in cell-based assays. This compound, a macrolide antibiotic, exhibits various off-target effects that can influence experimental outcomes, particularly in cell proliferation and viability assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound affecting my cell proliferation assay results even though it's just an antibiotic?
A1: While primarily an antibiotic that inhibits bacterial protein synthesis, this compound has several known effects on eukaryotic cells that can directly impact proliferation and viability assays.[1][2][3][4][5] These include:
-
Inhibition of Cell Proliferation: this compound can directly inhibit the proliferation of various mammalian cell lines in a dose-dependent manner.[6][7][8]
-
Induction of Autophagy: It can induce autophagy, a cellular self-degradation process that can either promote survival or lead to cell death, thereby affecting cell counts.[6][8][9][10]
-
Mitochondrial Toxicity: this compound can impair mitochondrial function, leading to increased reactive oxygen species (ROS) production, reduced ATP levels, and a shift towards aerobic glycolysis. This can affect assays that rely on metabolic activity, such as MTT or resazurin-based assays.[11][12][13][14]
-
Lysosomotropic Properties: As a weak base, this compound accumulates in acidic organelles like lysosomes, impairing their function and blocking autophagic flux. This can lead to cellular stress and affect viability.[15][16][17][18]
-
Modulation of Signaling Pathways: this compound can alter cellular signaling, including pathways involved in inflammation and cell growth.[1]
Q2: I'm seeing a decrease in cell viability in my control group treated only with this compound. How do I account for this?
A2: This is a common and expected observation. To properly account for the cytotoxic or anti-proliferative effects of this compound itself, you should include the following controls in your experimental design:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., DMSO, ethanol).
-
This compound-Only Control: Cells treated with the same concentration of this compound as your experimental groups. This will establish the baseline effect of the antibiotic on cell proliferation and viability in your specific cell line.
-
Untreated Control: Cells grown in culture medium alone.
When analyzing your data, the results from your experimental groups (e.g., co-treatment with a drug of interest and this compound) should be normalized to the this compound-only control group. This allows you to isolate the effect of your drug of interest from the confounding effects of this compound.
Q3: Can this compound interfere with specific types of cell proliferation assays?
A3: Yes, this compound's mechanism of action can interfere with certain assays more than others:
-
Metabolic Assays (MTT, XTT, WST-1, Resazurin): Since this compound can induce mitochondrial toxicity and alter cellular metabolism, these assays may not accurately reflect cell number.[11][12][14] A decrease in signal could be due to either a lower cell number or reduced metabolic activity in the existing cells.
-
Lysosomal Integrity Assays (Neutral Red Uptake): this compound's accumulation in lysosomes can directly interfere with this assay, which measures the uptake of neutral red dye into lysosomes of viable cells.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Given this compound's potential to impair mitochondrial function, a decrease in ATP levels might be observed, which could be misinterpreted as solely a reduction in cell number.
For more reliable results, it is recommended to use assays based on direct cell counting (e.g., trypan blue exclusion, automated cell counters) or DNA synthesis (e.g., BrdU or EdU incorporation assays). It is also advisable to use multiple, mechanistically different assays to confirm your findings.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in proliferation assays with this compound.
-
Possible Cause: Inconsistent final concentrations of this compound or its solvent across wells.
-
Troubleshooting Steps:
-
Prepare a master mix of this compound-containing medium to ensure a consistent concentration is added to all relevant wells.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your cells.
-
Verify the stability of this compound in your culture medium over the time course of your experiment.
-
-
Possible Cause: Cell line-specific sensitivity to this compound.
-
Troubleshooting Steps:
-
Perform a dose-response curve for this compound alone on your specific cell line to determine its IC50 value (the concentration that inhibits 50% of cell growth).[19]
-
Choose a concentration of this compound for your experiments that is effective for its intended purpose (e.g., preventing bacterial contamination) but has a minimal, quantifiable effect on cell proliferation.
-
Problem 2: Discrepancy between results from metabolic assays (e.g., MTT) and direct cell counting.
-
Possible Cause: this compound is affecting cellular metabolism without causing significant cell death.[11][12][14]
-
Troubleshooting Steps:
-
Prioritize direct cell counting methods like trypan blue exclusion or automated cell counters for determining cell number.
-
Use a DNA synthesis assay, such as BrdU or EdU incorporation, to specifically measure cell proliferation.
-
If using a metabolic assay, validate the results with an orthogonal method. Consider the metabolic data as an indicator of cell health rather than a direct measure of cell number.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| HeLa | MTT | 72 | 15.66 | [19] |
| SGC-7901 | MTT | 72 | 26.05 | [19] |
| BHK-21 | MTT | 72 | 91.00 | [19] |
Note: IC50 values are highly dependent on the cell line, assay conditions, and incubation time. It is crucial to determine the IC50 for your specific experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using Crystal Violet Staining
This protocol provides a method to assess the direct impact of this compound on cell number, which is less susceptible to metabolic artifacts.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for accounting for this compound's effects.
Caption: this compound's impact on autophagy and cell proliferation.
Caption: Troubleshooting logic for this compound in proliferation assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
- 6. This compound has an antiproliferative and autophagic effect on airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. This compound, a potent autophagy inhibitor for cancer therapy, perturbs cytoskeletal protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Toxicity of this compound Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a lysosomotropic antibiotic, impairs fluid-phase pinocytosis in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a lysosomotropic antibiotic, has distinct effects on fluid-phase and receptor-mediated endocytosis, but does not impair phagocytosis in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Synergistically Enhances Anti-Proliferative Activity of Vincristine in Cervical and Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Azithromycin and Erythromycin Ribosomal Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ribosomal binding of two crucial macrolide antibiotics: azithromycin and erythromycin. By examining their binding affinities, specific molecular interactions, and the experimental methodologies used to elucidate these properties, this document aims to offer a comprehensive resource for researchers in microbiology, pharmacology, and drug development.
Executive Summary
Both this compound and erythromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking the nascent peptide exit tunnel. While their primary target is the same, subtle yet significant differences in their binding modes and affinities contribute to their distinct antibacterial spectra and clinical efficacy. Erythromycin, a 14-membered macrolide, establishes key interactions primarily within domain V of the 23S rRNA. This compound, a 15-membered azalide, exhibits a more complex binding profile, potentially involving a two-step process and interactions with both rRNA and ribosomal proteins, which may contribute to its broader spectrum of activity.
Quantitative Comparison of Ribosomal Binding
The following table summarizes the key differences in the ribosomal binding characteristics of this compound and erythromycin.
| Feature | This compound | Erythromycin |
| Binding Site | Nascent peptide exit tunnel of the 50S ribosomal subunit. Interacts with domains II and V of 23S rRNA and ribosomal proteins L4 and L22.[1] | Nascent peptide exit tunnel of the 50S ribosomal subunit. Primarily interacts with domain V of the 23S rRNA, specifically with nucleotides A2058 and A2059.[1][2] |
| Binding Affinity (Kd) | Overall dissociation constant (K) of 36 nM for a closely related macrolide, clarithromycin, suggesting a similar high affinity for this compound.[3] | Overall dissociation constant (K) of 36 nM.[3] |
| Binding Mechanism | Evidence suggests a two-step binding process in E. coli: initial low-affinity binding followed by a slow isomerization to a tighter complex.[1] In some species like Deinococcus radiodurans, it may exhibit dual-binding.[1] | Binds reversibly to the 50S subunit.[4] |
| Key Molecular Interactions | Forms hydrogen bonds with 23S rRNA nucleotides. The nitrogen atom in the azalide ring alters the lactone ring conformation, inducing novel contacts.[1] Interacts with ribosomal proteins L4 and L22.[1] | The 2'-hydroxyl group of the desosamine sugar forms a crucial hydrogen bond with the N1 atom of A2058 in the 23S rRNA.[2][5] |
Detailed Molecular Interactions
Erythromycin: The binding of erythromycin to the ribosome is characterized by a critical hydrogen bond between the 2'-hydroxyl of its desosamine sugar and the N1 position of adenine A2058 within the 23S rRNA.[2][5] This interaction is a cornerstone of its mechanism of action. Mutations or modifications at A2058, such as methylation by Erm methyltransferases, can significantly reduce the binding affinity of erythromycin, leading to antibiotic resistance.
This compound: The incorporation of a methyl-substituted nitrogen into the lactone ring of this compound, forming a 15-membered ring, distinguishes it from erythromycin.[6] This structural modification alters the macrolide's conformation, allowing for additional interactions within the ribosomal tunnel.[1] In some bacteria, one this compound molecule can interact with domains IV and V of the 23S rRNA, while a second molecule can interact with ribosomal proteins L4 and L22 and domain II of the 23S rRNA, leading to a dual-binding inhibition model.[1] This more extensive network of interactions may contribute to this compound's enhanced activity against certain Gram-negative bacteria compared to erythromycin.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the ribosomal binding of macrolide antibiotics.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between an antibiotic and the ribosome.
Protocol:
-
Sample Preparation:
-
Purify 70S ribosomes from the target bacterial species.
-
Prepare a solution of the antibiotic (this compound or erythromycin) and a solution of the purified ribosomes in the same, precisely matched buffer (e.g., a buffer containing potassium acetate, magnesium acetate, and HEPES at a specific pH). Mismatched buffers can lead to significant heats of dilution, obscuring the binding signal.[7][8]
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.[8]
-
Determine the exact concentrations of the antibiotic and ribosome solutions using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Experiment:
-
Load the ribosome solution into the sample cell of the ITC instrument and the antibiotic solution into the injection syringe.[9]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the antibiotic solution into the ribosome solution while continuously monitoring the heat change.
-
As a control, perform a separate titration of the antibiotic into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the resulting heat changes against the molar ratio of antibiotic to ribosome.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.
-
Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis
Cryo-EM allows for the high-resolution structural determination of ribosome-antibiotic complexes, providing detailed insights into the binding site and conformational changes.
Protocol:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a molar excess of the antibiotic (this compound or erythromycin) to ensure saturation of the binding site.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (typically 3-4 µL) of the ribosome-antibiotic complex solution to a cryo-EM grid (e.g., a holey carbon grid).
-
Blot the grid to create a thin film of the solution.
-
Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.
-
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect a large dataset of high-resolution images of the individual ribosome-antibiotic particles at various orientations.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to perform particle picking, 2D classification to remove noise and select for homogeneous particle populations, and 3D classification and refinement to generate a high-resolution 3D map of the ribosome-antibiotic complex.
-
-
Model Building and Analysis:
-
Fit the atomic models of the ribosome and the antibiotic into the cryo-EM density map.
-
Analyze the structure to identify the specific nucleotide and amino acid residues involved in the interaction and to observe any conformational changes in the ribosome upon antibiotic binding.
-
Chemical Footprinting
Chemical footprinting is a technique used to identify the binding site of a ligand on a nucleic acid by probing the accessibility of the RNA to chemical modification in the presence and absence of the ligand.
Protocol:
-
Ribosome-Antibiotic Complex Formation:
-
Incubate purified 70S ribosomes or 50S ribosomal subunits with the antibiotic (this compound or erythromycin).
-
-
Chemical Modification:
-
Treat the ribosome-antibiotic complex and a control sample of ribosomes without the antibiotic with a chemical modifying agent (e.g., dimethyl sulfate (DMS), which methylates accessible adenine and cytosine residues).
-
The antibiotic will protect the nucleotides at its binding site from modification.
-
-
RNA Isolation and Primer Extension:
-
Isolate the 23S rRNA from both the treated and control samples.
-
Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site to initiate reverse transcription of the 23S rRNA.
-
Reverse transcriptase will synthesize a cDNA copy of the rRNA, but will stop at the sites of chemical modification.
-
-
Analysis:
-
Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Compare the pattern of reverse transcriptase stops between the antibiotic-treated and control samples.
-
A decrease in the intensity of a band in the antibiotic-treated sample indicates that the corresponding nucleotide was protected from chemical modification by the bound antibiotic, thus identifying it as part of the binding site.
-
Visualizations
Ribosomal Binding Sites
Caption: Binding sites of this compound and Erythromycin on the 50S ribosomal subunit.
Experimental Workflow for Determining Ribosomal Binding
Caption: Workflow for analyzing antibiotic-ribosome interactions.
References
- 1. From Erythromycin to this compound and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From Erythromycin to this compound and New Potential Ribosome-Binding Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, this compound, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
A Comparative Guide to the Detection of Azithromycin: HPLC vs. Mass Spectrometry
In the realm of pharmaceutical analysis, the accurate and sensitive detection of active pharmaceutical ingredients is paramount. Azithromycin, a widely prescribed macrolide antibiotic, is no exception. This guide provides a comprehensive cross-validation of two common analytical techniques for this compound detection: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS for this compound detection often hinges on the required sensitivity and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for each method based on published experimental data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 1.0 - 200.0 µg/mL[1][2] | 0.5 - 2,000 ng/mL[3] |
| Limit of Detection (LOD) | 14.40 ng/mL - 0.476 µg/mL[1][2] | 0.3 ng/mL[4] |
| Limit of Quantification (LOQ) | 43.66 ng/mL - 1.443 µg/mL[1][2] | 1 ng/mL[4] |
| Accuracy | ~100.5% (RSD < 1.34%)[1][5] | 96.5 - 103.4% (RSD < 5%)[4] |
| Precision (RSD) | < 2.09%[1] | < 15%[6] |
| Sample Volume | 500 - 1,000 µL (biological samples)[3][7] | 20 - 100 µL (plasma)[3][6] |
| Analysis Time | ~15 minutes[1] | ~3.5 - 4.5 minutes[3][6] |
Key Takeaways from the Data:
-
Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity with much lower limits of detection and quantification compared to HPLC-UV.[3][4][7] This makes it the preferred method for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.[3][7]
-
Linearity: Both methods exhibit good linearity over their respective concentration ranges. However, the linear range of LC-MS/MS is broader and extends to much lower concentrations.
-
Accuracy and Precision: Both techniques offer excellent accuracy and precision, meeting the stringent requirements of regulatory guidelines.[1][4][5]
-
Sample Consumption and Speed: LC-MS/MS methods are generally faster and require smaller sample volumes, which is a considerable advantage when dealing with limited sample quantities.[3][6]
Experimental Protocols
Below are detailed methodologies for the detection of this compound using both HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: Hypersil BDS-C18 (250 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and phosphate buffer (pH 8.0) in a ratio of 60:30:10 (v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 212 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation (for Oral Suspension):
-
Accurately measure a volume of the oral suspension equivalent to a known concentration of this compound.
-
Dilute the sample with the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method is ideal for the determination of this compound in complex biological matrices like human plasma.
Chromatographic Conditions:
-
Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) with a C18 guard column[3]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and a mixture of methanol and acetonitrile (1:1, v/v) with 0.1% formic acid (Solvent B)[3]
-
Flow Rate: 0.25 mL/min[3]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
-
Desolvation Line Temperature: 250°C[3]
-
Heat Block Temperature: 400°C[3]
Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add an internal standard (this compound-d5).
-
Perform a solid-phase extraction (SPE) to remove plasma proteins and interferences.[3]
-
Elute the analyte from the SPE cartridge with methanol.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for both HPLC and LC-MS/MS analysis of this compound.
Caption: Workflow for this compound Analysis by HPLC-UV.
References
- 1. japsr.in [japsr.in]
- 2. japsonline.com [japsonline.com]
- 3. A simple, high‐throughput and validated LC–MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and this compound in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Azithromycin Demonstrates Superiority Over Other Macrolides in Disrupting Haemophilus influenzae Biofilms
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research indicates that the macrolide antibiotic azithromycin is more effective than other macrolides, such as clarithromycin and erythromycin, at inhibiting the formation of and diminishing established biofilms of the respiratory pathogen Haemophilus influenzae. This guide synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying biological and experimental processes for researchers, scientists, and drug development professionals.
Haemophilus influenzae is a significant contributor to a variety of respiratory tract infections, including otitis media, sinusitis, and exacerbations of chronic obstructive pulmonary disease (COPD). The bacterium's ability to form biofilms—structured communities of bacteria encased in a self-produced protective matrix—is a major factor in its persistence and resistance to conventional antibiotic therapy.[1][2] Macrolide antibiotics are a class of drugs that inhibit bacterial protein synthesis. While effective against planktonic (free-floating) H. influenzae, their efficacy against biofilms varies significantly.
Comparative Efficacy of Macrolides on Biofilm Inhibition
Studies utilizing subinhibitory concentrations—levels below the minimum inhibitory concentration (MIC) required to prevent bacterial growth—have revealed a distinct advantage of this compound. Research has shown that sub-MIC levels of this compound can significantly decrease the biomass and thickness of both developing and mature H. influenzae biofilms.[1][3][4][5] In contrast, erythromycin, another macrolide, has demonstrated only a modest and often insignificant effect on H. influenzae biofilm formation at similar subinhibitory concentrations.[1]
While direct comparative studies on clarithromycin's anti-biofilm activity against H. influenzae are less common, some evidence suggests it is less effective than this compound. For instance, in studies on Pseudomonas aeruginosa biofilms, this compound showed more potent effects than clarithromycin.[1] Furthermore, in vivo and in vitro studies comparing the general efficacy of this compound and clarithromycin against H. influenzae have indicated that this compound often has a lower MIC90 (the concentration required to inhibit 90% of isolates), suggesting greater potency.[6][7]
The following table summarizes the key quantitative findings from a pivotal study comparing this compound with erythromycin and gentamicin (an aminoglycoside antibiotic) on H. influenzae biofilm inhibition.
| Antibiotic | Concentration | Effect on Biofilm Formation | Effect on Established Biofilms | Reference |
| This compound | Subinhibitory (e.g., 0.125 µg/mL) | Significant decrease in biomass and maximal thickness | Significant decrease in biomass and maximal thickness | [1] |
| Erythromycin | Subinhibitory (e.g., 0.25 µg/mL) | Modest, not statistically significant inhibition | Not reported | [1] |
| Gentamicin | Subinhibitory (e.g., 0.25 µg/mL) | No inhibition | Required concentrations far above MIC for a significant effect | [1][4] |
Experimental Protocols
The evaluation of anti-biofilm properties of macrolides on H. influenzae typically involves two primary in vitro models: the static microtiter plate assay and the dynamic flow cell system.
Static Biofilm Formation Assay (Crystal Violet Method)
This high-throughput method is used to quantify biofilm formation in a 96-well plate format.
-
Bacterial Culture Preparation: H. influenzae strains are grown overnight in a suitable broth medium, such as Brain Heart Infusion (BHI) broth supplemented with hemin and NAD, at 37°C in a 5% CO2 environment.[8]
-
Inoculation: The overnight culture is diluted in fresh medium to a specific optical density (e.g., OD600 of 0.01).[8] 200 µL of this bacterial suspension is added to the wells of a 96-well flat-bottom polystyrene microtiter plate.[8]
-
Incubation with Macrolides: Various concentrations of the macrolides (e.g., this compound, erythromycin) are added to the wells. Control wells with no antibiotic are also included. The plate is incubated for 24-48 hours at 37°C with 5% CO2 to allow for biofilm formation.[1][8][9]
-
Washing: After incubation, the planktonic bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.[8]
-
Staining: The remaining adherent biofilms are stained with 1% crystal violet solution for 15 minutes at room temperature.[8]
-
Destaining and Quantification: The excess stain is washed off, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized using a solution such as 30% acetic acid or an ethanol-acetone mixture.[8][9] The optical density (OD) of the solubilized stain is measured using a microplate reader at a wavelength of approximately 595 nm. The OD value is directly proportional to the amount of biofilm formed.[8]
Flow Cell Biofilm Model
This model allows for the study of biofilm development under continuous nutrient flow, mimicking in vivo conditions more closely.
-
System Assembly: A flow cell system, typically consisting of a peristaltic pump, a bubble trap, flow chambers with a transparent surface (e.g., glass coverslip), and a waste container, is assembled and sterilized.[10][11]
-
Inoculation: The flow chambers are inoculated with a prepared culture of H. influenzae.
-
Biofilm Growth: A continuous flow of fresh growth medium is pumped through the system. For experiments testing biofilm inhibition, subinhibitory concentrations of macrolides are included in the medium from the start. To test the effect on established biofilms, the antibiotic is introduced after the biofilm has formed.[1]
-
Microscopy: Biofilm development is monitored in real-time using confocal laser scanning microscopy (CLSM).[10][11] This allows for the visualization of the three-dimensional structure of the biofilm and the quantification of parameters such as biomass and thickness.
Potential Mechanism of Action: Beyond Bacteriostatic Effects
The superior anti-biofilm activity of this compound at subinhibitory concentrations suggests a mechanism beyond simple inhibition of protein synthesis and bacterial growth.[1] While the precise signaling pathways in H. influenzae targeted by this compound for biofilm inhibition are still under investigation, one plausible target is the quorum sensing (QS) system.
It is hypothesized that this compound may interfere with this QS system, thereby disrupting the signaling cascade required for robust biofilm development. This could explain its efficacy at concentrations that do not completely inhibit bacterial growth.
Conclusion
The available evidence strongly supports the superior efficacy of this compound over other macrolides, particularly erythromycin, in inhibiting the formation of and disrupting established H. influenzae biofilms. This anti-biofilm activity at subinhibitory concentrations suggests a mechanism of action that extends beyond its bacteriostatic effects, possibly involving the disruption of bacterial communication systems like quorum sensing. These findings provide a strong rationale for the clinical use of this compound in managing chronic and recurrent infections where H. influenzae biofilms are implicated. For drug development professionals, the unique anti-biofilm properties of this compound highlight promising avenues for the development of novel therapies that specifically target bacterial biofilms. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's anti-biofilm effects.
References
- 1. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of clarithromycin and this compound efficacies against experimental Haemophilus influenzae pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Subinhibitory concentrations of this compound decrease nontypeable Haemophilus influenzae biofilm formation and Diminish established biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound, clarithromycin and beta-lactam agents against experimentally induced bronchopneumonia caused by Haemophilus influenzae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biofilm formation by Haemophilus influenzae isolated from adeno-tonsil tissue samples, and its role in recurrent adenotonsillitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Methods for studying biofilm formation: flow cells and confocal laser scanning microscopy [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. Epidemic Trends and Biofilm Formation Mechanisms of Haemophilus influenzae: Insights into Clinical Implications and Prevention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nontypeable Haemophilus influenzae biofilms: role in chronic airway infections [frontiersin.org]
Azithromycin vs. Clarithromycin in Sepsis: A Comparative Efficacy Analysis
In the landscape of sepsis research, the immunomodulatory properties of macrolide antibiotics have garnered significant attention. Beyond their antimicrobial activity, these drugs can modulate the host's inflammatory response, a critical factor in the pathophysiology of sepsis. This guide provides a comparative analysis of two prominent macrolides, azithromycin and clarithromycin, based on available experimental data in models relevant to sepsis.
Mechanism of Action: A Shared Foundation with Subtle Differences
Both this compound and clarithromycin are macrolide antibiotics that exert their primary antimicrobial effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby halting the translation of peptides.[1][2] This bacteriostatic action allows the host's immune system to more effectively clear the invading pathogens.[1][2]
However, their therapeutic efficacy in sepsis is also attributed to their non-antimicrobial, immunomodulatory effects.[3] These effects stem from their ability to alter inflammatory cell function and cytokine production. While both drugs share this immunomodulatory capacity, experimental data suggest they may influence the immune response in distinct ways.
Preclinical Efficacy in Inflammatory Models
Direct head-to-head comparisons of this compound and clarithromycin in a single, standardized sepsis model are limited in the published literature. However, studies in models of acute inflammation that mimic aspects of sepsis, such as lipopolysaccharide (LPS)-induced inflammation, provide valuable insights into their comparative efficacy.
Lipopolysaccharide-Induced Pulmonary Neutrophilia Model
A key feature of sepsis-induced organ injury, particularly Acute Respiratory Distress Syndrome (ARDS), is massive neutrophil infiltration into the lungs. A murine model of LPS-induced pulmonary neutrophilia offers a platform to compare the anti-inflammatory effects of this compound and clarithromycin in the lungs.
In one such study, both this compound and clarithromycin, administered orally prior to an intranasal LPS challenge, demonstrated a significant reduction in the influx of total cells and neutrophils into the bronchoalveolar lavage fluid (BALF). Furthermore, both macrolides were effective in reducing the concentration of several inflammatory mediators in lung tissue, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-1beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).
| Parameter | Control (LPS only) | This compound (600 mg/kg) + LPS | Clarithromycin (600 mg/kg) + LPS |
| Total Cells in BALF (x10^5) | ~12.5 | ~7.5 | ~7.0 |
| Neutrophils in BALF (x10^5) | ~10.0 | ~5.0 | ~4.5 |
| GM-CSF in Lung Homogenate (pg/ml) | ~150 | ~75 | ~60 |
| IL-1β in Lung Homogenate (pg/ml) | ~1200 | ~600 | ~500 |
| TNF-α in Lung Homogenate (pg/ml) | ~400 | ~200 | ~150 |
| (Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.) |
Differential Effects on Dendritic Cell Cytokine Production
Dendritic cells (DCs) are crucial in orchestrating the immune response. An in vitro study comparing the effects of this compound and clarithromycin on murine bone marrow-derived DCs stimulated with LPS revealed distinct cytokine modulation profiles.[4][5]
This compound significantly augmented the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5] In contrast, clarithromycin significantly inhibited the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[4][5] Both macrolides enhanced the expression of the co-stimulatory molecule CD80 on DCs.[4]
| Cytokine/Marker | Control (LPS only) | This compound + LPS | Clarithromycin + LPS |
| IL-10 Production | Increased | Significantly Increased | No Significant Change |
| IL-6 Production | Increased | No Significant Change | Significantly Decreased |
| CD80 Expression | Increased | Significantly Increased | Significantly Increased |
| (Based on qualitative findings from the cited literature.) |
These findings suggest that while both drugs have anti-inflammatory properties, they may achieve these effects through different pathways. This compound appears to promote an anti-inflammatory phenotype by boosting IL-10, whereas clarithromycin may act by suppressing a key pro-inflammatory cytokine, IL-6.
Experimental Protocols
Lipopolysaccharide-Induced Murine Pulmonary Neutrophilia Model
-
Animals: Male BALB/c mice.
-
Treatment: Mice were pre-treated orally with this compound, clarithromycin, or vehicle 4 hours before LPS challenge.
-
Inflammation Induction: Mice were challenged with an intranasal administration of 2 μg of E. coli LPS.
-
Outcome Measures: At 24 hours post-LPS challenge, bronchoalveolar lavage was performed to determine total and differential cell counts. Lungs were homogenized to measure concentrations of various cytokines and chemokines, including GM-CSF, IL-1β, and TNF-α, by ELISA. Lung tissue was also processed for histological analysis to assess neutrophil infiltration.
In Vitro Dendritic Cell Stimulation
-
Cell Culture: Bone marrow cells from BALB/c mice were cultured for 8 days in the presence of GM-CSF to generate bone marrow-derived dendritic cells (BMDCs).
-
Treatment: BMDCs were pre-treated with this compound (10 µg/ml) or clarithromycin (10 µg/ml) for 1 hour.
-
Stimulation: Cells were then stimulated with E. coli LPS (1 µg/ml) for 24 hours.
-
Outcome Measures: Supernatants were collected to measure cytokine concentrations (IL-10, IL-6) by ELISA. The expression of cell surface markers (CD80) on DCs was analyzed by flow cytometry.
Visualizing the Mechanisms and Workflows
Caption: Macrolide intervention in LPS-induced lung inflammation.
Caption: Differential effects on dendritic cell cytokine production.
Conclusion
While both this compound and clarithromycin demonstrate potent anti-inflammatory effects relevant to the treatment of sepsis, the available preclinical data suggest they may act through distinct immunomodulatory pathways. In a model of acute lung inflammation, both drugs effectively reduced neutrophil infiltration and the production of key pro-inflammatory cytokines. However, in vitro studies on dendritic cells indicate that this compound may preferentially enhance anti-inflammatory responses (IL-10), while clarithromycin may focus on suppressing pro-inflammatory mediators (IL-6).
The choice between these two macrolides in a clinical or research setting for sepsis may depend on the specific inflammatory phenotype and the desired immunomodulatory outcome. Further head-to-head studies in standardized, lethal sepsis models are warranted to fully elucidate their comparative efficacy and to guide their potential application as adjunctive therapies in sepsis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative efficacy of this compound versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differing effects of clarithromycin and this compound on cytokine production by murine dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differing effects of clarithromycin and this compound on cytokine production by murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Azithromycin vs. Roxithromycin: A Comparative Guide to Their Effects on Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two commonly used macrolide antibiotics, azithromycin and roxithromycin, on key neutrophil functions. Neutrophils are critical components of the innate immune system, and understanding how these drugs modulate their activity is crucial for both therapeutic applications and drug development. This document summarizes experimental data on their impact on neutrophil chemotaxis, phagocytosis, oxidative burst, and apoptosis, and provides detailed experimental protocols for the cited assays.
Executive Summary
Both this compound and roxithromycin exhibit immunomodulatory effects on neutrophils, extending beyond their antimicrobial properties. In vivo evidence from a rat paw edema model suggests that roxithromycin has a more potent anti-inflammatory effect compared to this compound.[1][2][3] Conversely, ex vivo studies indicate that This compound has a more pronounced inhibitory effect on phagocytosis and the generation of reactive oxygen species by neutrophils.[1][2][3] While both macrolides are known to influence neutrophil chemotaxis and apoptosis, direct quantitative comparisons in the literature are limited.
Data Presentation: Quantitative Comparison of Neutrophil Function
The following tables summarize the available quantitative data comparing the effects of this compound and roxithromycin on various neutrophil functions.
| Function | Drug | Model System | Key Findings | Reference |
| Anti-inflammatory Effect (In Vivo) | This compound | Rat Carrageenin Paw Edema | Slight reduction in edema (0.56 mL increase in paw volume vs. 0.83 mL in control). | [1][3] |
| Roxithromycin | Rat Carrageenin Paw Edema | Marked reduction in edema (0.25 mL increase in paw volume vs. 0.83 mL in control), showing a significantly stronger anti-inflammatory effect than this compound. | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay evaluates the migration of neutrophils in response to a chemoattractant.
Principle: Neutrophils are placed in the upper chamber of a Transwell insert containing a porous membrane. The lower chamber contains a chemoattractant. The number of neutrophils that migrate through the membrane to the lower chamber is quantified.
Protocol:
-
Isolate human neutrophils from peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+) at a concentration of 2 x 10^5 cells/100 µL.
-
Pre-incubate the neutrophils with the desired concentrations of this compound, roxithromycin, or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add 600 µL of a chemoattractant solution (e.g., 100 nM fMLP or conditioned medium from stimulated cells) to the lower wells of a 24-well plate.
-
Place Transwell inserts with a 3 µm pore size into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the top of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for migration.
-
After incubation, remove the inserts and quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase or by direct cell counting using a flow cytometer.
Signaling Pathways
This compound and roxithromycin exert their effects on neutrophils by modulating key intracellular signaling pathways.
ERK-1/2 Signaling Pathway
The Extracellular signal-regulated kinases 1 and 2 (ERK-1/2) are part of the mitogen-activated protein kinase (MAPK) family and play a crucial role in regulating neutrophil chemotaxis and other functions. This compound has been shown to inhibit the activation of the ERK-1/2 pathway, which may contribute to its inhibitory effect on neutrophil migration.
NADPH Oxidase Activation Pathway
The NADPH oxidase complex is responsible for the production of reactive oxygen species (ROS) during the neutrophil oxidative burst. Roxithromycin has been shown to impair the activation of this complex.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays.
Neutrophil Phagocytosis Assay Workflow
Neutrophil Oxidative Burst Assay Workflow
Neutrophil Apoptosis Assay Workflow
References
Safety Operating Guide
Proper Disposal of Azithromycin: A Guide for Laboratory Professionals
The proper disposal of azithromycin, an antibiotic widely used in research and clinical settings, is crucial for ensuring environmental safety and preventing the proliferation of antibiotic-resistant bacteria.[1] Improper disposal methods, such as flushing or discarding in regular trash without precaution, can introduce active pharmaceutical ingredients into ecosystems, potentially contaminating water supplies and harming wildlife.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory environment, with additional context for household disposal.
Regulatory Framework
In the United States, pharmaceutical waste disposal is regulated by several agencies. The Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] While this compound is not typically classified as an EPA-listed hazardous waste, institutional or state regulations may be more stringent.[2] The Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, which does not apply to this compound.[3][4]
Disposal Procedures in a Laboratory Setting
The primary directive for any laboratory professional is to consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.[5][6] These policies are designed to comply with all federal, state, and local regulations.
Segregation and Waste Classification
Proper segregation is the first critical step in waste management.
-
Stock this compound Solutions: Concentrated stock solutions of this compound are considered chemical waste.[5] They should never be poured down the drain.[5][6] These solutions must be collected in designated, properly labeled hazardous waste containers.[5]
-
Used Culture Media: Media containing this compound should also be treated as chemical waste. While autoclaving can destroy pathogens, it does not reliably degrade all antibiotics.[5] Unless your institution's EHS has explicitly validated that autoclaving is sufficient for this compound degradation, the autoclaved media should be collected for chemical waste disposal.[5]
-
Contaminated Labware: Items such as pipette tips, gloves, and flasks that are grossly contaminated with pure this compound or concentrated solutions should be disposed of as chemical waste.
Collection and Storage
-
Containers: Use appropriate, leak-proof containers provided by your institution's EHS for chemical waste.[6] Containers for hazardous pharmaceutical waste are typically black.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound."[2][6]
-
Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory.[6] Keep containers securely closed except when adding waste.[6]
Disposal Protocol
-
Personal Protective Equipment (PPE): When handling this compound powder or solutions, wear appropriate PPE, including gloves, a lab coat, and safety glasses.[7]
-
Collect Waste: Pour stock solutions and used media containing this compound into a designated hazardous waste container.
-
Manage Spills: In case of a spill, contain the source if safe to do so.[7] For dry spills, use a damp cloth or a HEPA-filtered vacuum to clean the area, minimizing dust generation.[7] Place all cleanup materials into the hazardous waste container.
-
Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup by a licensed hazardous waste management vendor.[6]
Summary of Disposal Methods
The following table summarizes the recommended disposal procedures for this compound in different settings.
| Setting | Disposal Method | Key Steps & Considerations | Regulations & Safety |
| Laboratory / Research | Chemical Waste Disposal | 1. Segregate stock solutions and contaminated media from regular trash. 2. Collect in a designated, labeled hazardous waste container. 3. Do not dispose of down the drain. 4. Arrange for pickup via the institution's EHS department. | Governed by EPA (RCRA), state, and institutional EHS policies.[2][4][6] Wear appropriate PPE when handling.[7] |
| Household / Personal Use | Drug Take-Back Program (Preferred) | 1. Locate an authorized drug take-back site (e.g., pharmacies, police departments). 2. The DEA sponsors National Prescription Drug Take Back Days.[8][9] | The most environmentally responsible method. Prevents accidental ingestion and misuse.[1][10] |
| Household / Personal Use | Household Trash (If Take-Back is Unavailable) | 1. Remove tablets/capsules from original container. 2. Mix (do not crush) with an undesirable substance (e.g., coffee grounds, cat litter).[8][11] 3. Place mixture in a sealed bag or container.[8][11] 4. Discard in trash. 5. Black out personal information on the empty bottle.[8] | Follow FDA guidelines.[8] this compound is not on the FDA's "flush list."[12] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal in laboratory and household settings.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting public health and minimizing the ecological impact of pharmaceutical waste.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. How to Safely Store and Dispose of Medicines | Nemours KidsHealth [kidshealth.org]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Azithromycin
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of active pharmaceutical ingredients like Azithromycin is paramount. Adherence to proper personal protective equipment (PPE) protocols, understanding occupational exposure limits, and implementing rigorous operational and disposal plans are critical to ensuring a safe laboratory environment and preventing occupational exposure.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form where the risk of inhalation is higher, a comprehensive suite of personal protective equipment is essential. This includes:
-
Respiratory Protection : In situations where dust or aerosols may be generated, a suitable respirator should be worn.[1][2] If ventilation is insufficient, respiratory protection is mandatory.[3]
-
Eye Protection : Safety goggles with side-shields are required to prevent contact with the eyes.[1]
-
Hand Protection : Impervious gloves, such as nitrile, are recommended to prevent skin contact.[4][5] Gloves should be inspected before use and proper removal techniques must be followed.
-
Skin and Body Protection : Wear impervious clothing or a full protection suit to avoid skin contact.[1][3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3][6]
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of exposure to chemical substances. The following table summarizes the available OELs for this compound dihydrate.
| Issuing Organization | Exposure Limit (8-hour Time-Weighted Average) |
| Pfizer | 0.3 mg/m³ |
| ACGIH | 10 mg/m³ |
| Australia | 10 mg/m³ |
| Belgium | 10 mg/m³ |
| Bulgaria | 10.0 mg/m³ |
| Estonia | 10 mg/m³ |
| Latvia | 10 mg/m³ |
Data sourced from multiple safety data sheets.[4][5]
Standard Operating Procedure for this compound Handling
The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.
This compound Spill Response Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination. The following workflow provides a step-by-step guide for managing an this compound spill.
Disposal of this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.[7] Unused or expired this compound should be disposed of in accordance with local, state, and federal regulations. A common procedure for laboratory chemical waste is as follows:
-
Segregation : Collect all this compound waste, including contaminated PPE and labware, in a designated, clearly labeled, and sealed container.
-
Inactivation (if applicable) : Depending on institutional guidelines, chemical inactivation may be required before disposal.
-
Collection : Arrange for collection by a licensed hazardous waste disposal service.
For households, unused medicines should ideally be taken to a drug take-back program.[8][9] If this is not an option, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and disposing of it in the household trash.[8][10] Flushing is generally not recommended unless specified by the product information.[9][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
